Diethyl 4-bromobutylphosphonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-diethoxyphosphorylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18BrO3P/c1-3-11-13(10,12-4-2)8-6-5-7-9/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSFAWDWYVZQBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCBr)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BrO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559962 | |
| Record name | Diethyl (4-bromobutyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63075-66-1 | |
| Record name | Diethyl (4-bromobutyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Elucidation of Diethyl 4-bromobutylphosphonate: An In-depth NMR Analysis
Abstract
This technical guide provides a comprehensive overview of the structural characterization of diethyl 4-bromobutylphosphonate using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document details the expected ¹H, ¹³C, and ³¹P NMR spectral data, offering a foundational dataset for the identification and verification of this important bifunctional reagent. The guide includes detailed experimental protocols for both the synthesis and NMR analysis of the compound, ensuring reproducibility. Furthermore, key structural features and the logical workflow for its characterization are visualized through diagrams generated using Graphviz, providing clear and accessible representations of the molecular structure and analytical process.
Introduction
This compound is a versatile organophosphorus compound featuring both a reactive bromobutyl group and a stable phosphonate ester moiety. This bifunctional nature makes it a valuable intermediate in a wide array of synthetic applications, including the synthesis of phosphonate-containing drug candidates, the development of probes for medicinal chemistry, and as a precursor for various organic transformations. Given its significance, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structural elucidation of such molecules in solution. This guide presents a detailed analysis of the ¹H, ¹³C, and ³¹P NMR spectra of this compound.
Predicted NMR Spectroscopic Data
Due to the limited availability of complete, experimentally verified public data, the following NMR data is based on a combination of reported values and spectral prediction. The predicted chemical shifts provide a reliable reference for the structural confirmation of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by distinct signals for the ethyl and bromobutyl moieties. The ethoxy protons exhibit a characteristic quartet and triplet pattern, while the butyl chain protons appear as multiplets.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~4.08 | Quintet (q) | 4H | -O-CH₂ -CH₃ |
| ~3.43 | Triplet (t) | 2H | CH₂ -Br |
| ~1.95 | Multiplet (m) | 2H | -CH₂-CH₂ -Br |
| ~1.75 | Multiplet (m) | 2H | P-CH₂ -CH₂- |
| ~1.32 | Triplet (t) | 6H | -O-CH₂-CH₃ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms (O, P, Br) and the carbon's hybridization state.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~61.7 | -O-C H₂-CH₃ |
| ~32.8 | C H₂-Br |
| ~30.0 (d, JC-P) | P-CH₂-C H₂- |
| ~25.0 (d, JC-P) | P-C H₂- |
| ~16.4 | -O-CH₂-C H₃ |
Note: The signals for carbons in the butyl chain attached to the phosphorus atom are expected to show splitting (doublet, d) due to coupling with the ³¹P nucleus.
³¹P NMR Spectroscopy
Phosphorus-31 NMR is a highly sensitive technique for the direct observation of the phosphorus atom. The chemical shift is indicative of the phosphorus atom's chemical environment and oxidation state. A single resonance is expected for this compound in a proton-decoupled ³¹P NMR spectrum.
Table 3: ³¹P NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity |
| ~26.6 | Singlet |
Experimental Protocols
Synthesis of this compound via Michaelis-Arbuzov Reaction
The classical and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction.
Materials:
-
Triethyl phosphite
-
1,4-Dibromobutane
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Nitrogen or Argon gas inlet
-
Vacuum distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and an inert gas inlet, add an excess of 1,4-dibromobutane (e.g., 2-3 equivalents).
-
Slowly add triethyl phosphite (1 equivalent) to the flask. The use of excess 1,4-dibromobutane helps to minimize the formation of the diphosphonated byproduct.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to approximately 150 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for ³¹P NMR analysis. The reaction is typically complete within a few hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess 1,4-dibromobutane and the ethyl bromide byproduct by vacuum distillation.
-
The desired this compound can be further purified by vacuum distillation.
NMR Sample Preparation and Analysis
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Dissolve approximately 10-20 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Acquire the ³¹P NMR spectrum. This can be done with or without proton decoupling. A proton-decoupled spectrum will show a single singlet, simplifying the spectrum.
Visualizations
Molecular Structure
The following diagram illustrates the molecular structure of this compound, with atom numbering for NMR assignment correlation.
NMR Characterization Workflow
The logical flow for the structural characterization of this compound using NMR is depicted below.
Conclusion
This technical guide has presented a detailed framework for the structural characterization of this compound using multinuclear NMR spectroscopy. The tabulated predicted ¹H, ¹³C, and ³¹P NMR data provide a valuable resource for the unambiguous identification of this compound. The outlined experimental protocols for its synthesis and NMR analysis are designed to be readily implemented in a standard laboratory setting. The visualizations of the molecular structure and characterization workflow further aid in the conceptual understanding of the analytical process. This comprehensive guide serves as an essential tool for researchers and scientists working with this important chemical intermediate.
An In-depth Technical Guide to the Reactivity of the Bromobutyl Group in Diethyl 4-bromobutylphosphonate
Affiliation: Google Research
Abstract
Diethyl 4-bromobutylphosphonate is a bifunctional organophosphorus compound of significant interest in medicinal chemistry, bioconjugation, and materials science. Its value stems from the presence of two distinct reactive moieties: a diethyl phosphonate group and a terminal bromobutyl group. This guide focuses specifically on the reactivity of the bromobutyl moiety, which is characterized by a carbon-bromine bond that renders the molecule an excellent substrate for nucleophilic substitution reactions. We will explore the fundamental principles governing this reactivity, detail common synthetic applications, provide relevant quantitative data, and present experimental protocols for its synthesis and subsequent modification.
Introduction: Chemical Identity and Core Reactivity
This compound (systematically named 1-bromo-4-diethoxyphosphorylbutane) is a versatile synthetic intermediate.[1][2] Its structure features a four-carbon alkyl chain functionalized with a terminal bromine atom and a diethyl phosphonate ester.[1] The key to its utility lies in its dual-reactivity profile: the phosphonate ester can act as a stable, modifiable handle or a metal-coordinating group, while the bromobutyl group provides a highly reactive site for forming new carbon-heteroatom or carbon-carbon bonds.[1][3]
The primary reactivity of the bromobutyl group is dictated by the carbon-bromine (C-Br) bond. Bromine is an effective leaving group because the bromide ion (Br⁻) is stable in solution. This makes the terminal carbon atom of the butyl chain electrophilic and highly susceptible to attack by a wide range of nucleophiles.[1][3] Consequently, the predominant reaction pathway for this group is nucleophilic substitution, typically proceeding via an S(_N)2 mechanism. This versatility allows for the covalent attachment of the phosphonate-containing fragment to various molecular scaffolds.[4]
Figure 1: General mechanism for the SN2 reaction of this compound.
Synthesis of this compound
The most common and established method for synthesizing this compound is the Michaelis-Arbuzov reaction.[1][5] This reaction involves the nucleophilic attack of a trialkyl phosphite (in this case, triethyl phosphite) on an alkyl halide (1,4-dibromobutane).[6][7] The mechanism proceeds through a quaternary phosphonium salt intermediate, which then undergoes dealkylation by the bromide ion to yield the final phosphonate product and a volatile alkyl halide byproduct (ethyl bromide).[5][8]
References
- 1. This compound (63075-66-1) for sale [vulcanchem.com]
- 2. Diethyl (4-bromobutyl)phosphonate | C8H18BrO3P | CID 14411016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, CAS 63075-66-1 | AxisPharm [axispharm.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Arbuzov Reaction [organic-chemistry.org]
- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
An In-depth Technical Guide to the Hydrolysis of Diethyl 4-bromobutylphosphonate to (4-Bromobutyl)phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical hydrolysis of diethyl 4-bromobutylphosphonate to its corresponding phosphonic acid, (4-bromobutyl)phosphonic acid. This transformation is a critical step in the synthesis of various compounds of interest in drug development and materials science, where the phosphonic acid moiety imparts unique chemical and biological properties. This document details the primary synthetic routes, including acid-catalyzed hydrolysis and silylation-mediated cleavage, complete with experimental protocols and quantitative data derived from analogous transformations.
Introduction
This compound is a versatile bifunctional molecule featuring a reactive bromine atom and a diethyl phosphonate ester.[1] The hydrolysis of the phosphonate ester to the corresponding phosphonic acid is a key transformation, as phosphonic acids are widely recognized for their roles as stable mimics of phosphate esters, enzyme inhibitors, and potent ligands for metal ions.[2] The resulting (4-bromobutyl)phosphonic acid can be further modified at the bromine terminus, making it a valuable building block in medicinal chemistry and materials science.[3]
This guide will explore the most common and effective methods for this hydrolysis, providing detailed experimental procedures and expected outcomes to aid researchers in their synthetic endeavors.
Reaction Pathways and Mechanisms
The conversion of this compound to (4-bromobutyl)phosphonic acid can be achieved through several synthetic routes. The two most prevalent and effective methods are direct acid-catalyzed hydrolysis and a two-step dealkylation-hydrolysis sequence using bromotrimethylsilane, commonly known as the McKenna reaction.[4]
Acid-Catalyzed Hydrolysis
The most direct method for the hydrolysis of dialkyl phosphonates is the use of concentrated strong acids, typically hydrochloric acid (HCl), at elevated temperatures.[4] The reaction proceeds via a two-step nucleophilic substitution at the phosphorus center.
The proposed mechanism for the acid-catalyzed hydrolysis is as follows:
Caption: Mechanism of Acid-Catalyzed Hydrolysis.
McKenna Reaction: Dealkylation with Bromotrimethylsilane (TMSBr)
A milder and often more efficient method for the dealkylation of phosphonate esters is the McKenna reaction, which involves the use of bromotrimethylsilane (TMSBr).[4] This two-step process first involves the silylation of the phosphonate ester to form a bis(trimethylsilyl) phosphonate intermediate, which is then readily hydrolyzed with water or an alcohol (methanolysis) to yield the final phosphonic acid.[4]
The logical workflow for the McKenna reaction is as follows:
Caption: Experimental Workflow for the McKenna Reaction.
Quantitative Data Summary
Table 1: Acid-Catalyzed Hydrolysis of Diethyl Arylphosphonates
| Substrate | Method | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Diethyl phenylphosphonate | Conventional Heating | Conc. HCl | Reflux | 10 | 85 |
| Diethyl p-tolylphosphonate | Conventional Heating | Conc. HCl | Reflux | 8 | ~90 (estimated) |
| Diethyl phenylphosphonate | Microwave | 1M HCl | 140 | 0.5 | 92 |
Data adapted from a study on the hydrolysis of diethyl arylphosphonates and can be used as a benchmark for experimental design.
Table 2: McKenna Reaction of a KuQuinone Diethyl Phosphonate Ester
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| KuQuinone diethyl phosphonate | TMSBr, NaI | Dry CH3CN:CHCl3 (1:1) | 40 | 4 | Almost Quantitative |
This data demonstrates the high efficiency of the McKenna reaction for dealkylation of a complex phosphonate ester.
Experimental Protocols
The following are detailed experimental protocols for the hydrolysis of this compound based on established methods for similar compounds.
Protocol 1: Acid-Catalyzed Hydrolysis with Concentrated HCl
This protocol describes the hydrolysis of this compound using concentrated hydrochloric acid under reflux conditions.[2]
Materials:
-
This compound
-
Concentrated hydrochloric acid (37%)
-
Toluene
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add this compound.
-
Slowly add an excess of concentrated hydrochloric acid (approximately 10-20 equivalents).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-12 hours. The reaction progress can be monitored by TLC or ³¹P NMR spectroscopy.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess HCl and water by distillation under reduced pressure using a rotary evaporator.
-
To remove residual water, add toluene to the flask and perform an azeotropic distillation.
-
The resulting crude (4-bromobutyl)phosphonic acid can be further purified by recrystallization or other suitable methods if necessary.
Protocol 2: McKenna Reaction using TMSBr
This protocol details the dealkylation of this compound using bromotrimethylsilane followed by hydrolysis.
Materials:
-
This compound
-
Bromotrimethylsilane (TMSBr)
-
Anhydrous dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN)
-
Methanol (MeOH) or deionized water
-
Schlenk flask or a round-bottom flask with a septum
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Rotary evaporator
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add a solution of this compound in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an excess of bromotrimethylsilane (at least 2.2 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or ³¹P NMR to confirm the formation of the bis(trimethylsilyl) intermediate.
-
Once the silylation is complete, carefully quench the reaction by the slow addition of methanol or water at 0 °C.
-
Stir the mixture for an additional 30 minutes to ensure complete hydrolysis.
-
Remove the solvent and volatile byproducts under reduced pressure using a rotary evaporator.
-
The resulting (4-bromobutyl)phosphonic acid can be purified by precipitation or chromatography.
Conclusion
The hydrolysis of this compound to (4-bromobutyl)phosphonic acid is a fundamental transformation that can be effectively achieved by either acid-catalyzed hydrolysis or the milder McKenna reaction using bromotrimethylsilane. The choice of method will depend on the sensitivity of other functional groups within the molecule and the desired reaction conditions. The protocols and data presented in this guide provide a solid foundation for researchers to successfully perform this conversion and utilize the resulting phosphonic acid in their synthetic campaigns. Careful monitoring of the reaction progress is recommended to optimize reaction times and yields.
References
Technical Guide: Spectroscopic Identification of Diethyl 4-bromobutylphosphonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key spectral data and experimental protocols necessary for the unambiguous identification of Diethyl 4-bromobutylphosphonate. The information presented is essential for researchers involved in the synthesis, purification, and application of this versatile reagent in fields such as medicinal chemistry and materials science.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈BrO₃P | --INVALID-LINK-- |
| Molecular Weight | 273.10 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to Light Yellow Liquid | --INVALID-LINK-- |
| CAS Number | 63075-66-1 | --INVALID-LINK-- |
Spectroscopic Data for Structural Elucidation
The following sections detail the expected and reported spectral data for this compound, crucial for its structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of this compound, providing detailed information about the hydrogen, carbon, and phosphorus environments within the molecule.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. The expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz are summarized in Table 2.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH₃ (ethyl) | ~1.3 | Triplet | 6H | ~7.1 |
| -CH₂- (butyl chain) | ~1.7-2.0 | Multiplet | 4H | - |
| P-CH₂- (butyl) | ~1.8 | Multiplet | 2H | - |
| Br-CH₂- (butyl) | ~3.4 | Triplet | 2H | ~6.7 |
| O-CH₂- (ethyl) | ~4.1 | Quintet | 4H | ~7.1 |
Note: The chemical shifts for the butyl chain protons are approximate and will exhibit complex splitting patterns due to coupling with each other and the phosphorus atom.
¹³C NMR (Carbon-13 NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The expected chemical shifts are presented in Table 3.
| Assignment | Chemical Shift (δ, ppm) |
| -CH₃ (ethyl) | ~16.4 (d, J(C,P) ≈ 6 Hz) |
| -CH₂- (butyl, C2) | ~21.5 (d, J(C,P) ≈ 5 Hz) |
| P-CH₂- (butyl, C1) | ~25.0 (d, J(C,P) ≈ 142 Hz) |
| -CH₂- (butyl, C3) | ~30.0 (d, J(C,P) ≈ 16 Hz) |
| Br-CH₂- (butyl, C4) | ~33.0 |
| O-CH₂- (ethyl) | ~61.6 (d, J(C,P) ≈ 7 Hz) |
Note: The carbon signals of the phosphonate group show splitting due to coupling with the phosphorus atom, denoted by 'd' for doublet and the corresponding coupling constant.
³¹P NMR (Phosphorus-31 NMR) Spectroscopy
The ³¹P NMR spectrum is a powerful tool for identifying phosphorus-containing compounds. For this compound, a single resonance is expected.
| Assignment | Chemical Shift (δ, ppm) |
| P | ~26.6 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational frequencies for this compound are listed in Table 4.
| Wavenumber (cm⁻¹) | Assignment |
| 2980-2850 | C-H stretch (alkane) |
| 1250-1230 | P=O stretch |
| 1050-1020 | P-O-C stretch |
| 650-550 | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Assignment |
| 273/275 | [M+H]⁺ (isotopic pattern due to Br) |
| 229/231 | [M - C₂H₄]⁺ |
| 194 | [M - Br]⁺ |
| 165 | [M - Br - C₂H₅]⁺ |
| 137 | [P(O)(OC₂H₅)₂]⁺ |
Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.
Experimental Protocols
Synthesis of this compound via Michaelis-Arbuzov Reaction
This protocol describes the synthesis of this compound from triethyl phosphite and 1,4-dibromobutane.[1]
Materials:
-
Triethyl phosphite
-
1,4-Dibromobutane
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Nitrogen or Argon gas supply
-
Vacuum distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add 1,4-dibromobutane (1.0 equivalent).
-
Slowly add triethyl phosphite (1.0-1.2 equivalents) to the flask. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.
-
After the addition is complete, heat the reaction mixture to 140-150 °C.
-
Maintain the reaction at this temperature for 2-4 hours. The progress of the reaction can be monitored by TLC or ³¹P NMR spectroscopy.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product is then purified by vacuum distillation to remove unreacted starting materials and the ethyl bromide byproduct.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Prepare a sample by dissolving 10-20 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H, ¹³C, and ³¹P NMR spectra using a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
For ¹H NMR, integrate the signals to determine the relative number of protons.
-
For ¹³C NMR, a proton-decoupled spectrum is typically acquired.
IR Spectroscopy:
-
Obtain the IR spectrum of the neat liquid sample using an FT-IR spectrometer equipped with attenuated total reflectance (ATR) accessory.
-
Alternatively, a thin film of the sample can be prepared between two salt plates (e.g., NaCl or KBr).
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Introduce the sample into the mass spectrometer, for example, via direct infusion or after separation by gas chromatography (GC-MS).
-
Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
Workflow and Logical Relationships
The following diagram illustrates the workflow for the synthesis and identification of this compound.
Caption: Workflow for the synthesis and spectroscopic identification of this compound.
References
Molecular weight and formula of Diethyl 4-bromobutylphosphonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Diethyl 4-bromobutylphosphonate, a versatile bifunctional reagent with significant applications in medicinal chemistry, probe development, and organic synthesis. The document details its chemical properties, synthesis protocols, and key applications, with a focus on its role in the development of therapeutic agents.
Chemical and Physical Properties
This compound is an organophosphorus compound characterized by a four-carbon alkyl chain functionalized with a terminal bromine atom and a diethyl phosphonate group. This unique structure allows for a range of chemical transformations, making it a valuable intermediate in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C8H18BrO3P | [1][2][3] |
| Molecular Weight | 273.11 g/mol | [1][4] |
| CAS Number | 63075-66-1 | [1] |
| Appearance | Colorless to Light Yellow Liquid | [4] |
| Purity | ≥95% | [1] |
Synthesis of this compound
The primary method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite, typically triethyl phosphite, with an alkyl halide, in this case, 1,4-dibromobutane.
Materials:
-
Triethyl phosphite
-
1,4-dibromobutane
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,4-dibromobutane.
-
Begin stirring the 1,4-dibromobutane and slowly add an equimolar amount of triethyl phosphite to the flask. To minimize the formation of di-phosphonation byproducts, the triethyl phosphite can be added dropwise over a period of 2 hours.[1]
-
Heat the reaction mixture to 150°C under an inert atmosphere.[1]
-
Maintain the reaction at this temperature for 4 hours.[1] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
After the reaction is complete, the crude product is purified. The excess reactants and the ethyl bromide byproduct can be removed by distillation under reduced pressure.
-
Further purification can be achieved by vacuum distillation or column chromatography to yield this compound. A study reported a yield of 70% with equimolar reactants heated for 4 hours, while a slower addition of triethyl phosphite resulted in a 40% isolated yield.[1]
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of various compounds with therapeutic potential. Its bifunctional nature, possessing both a reactive bromide and a phosphonate ester, allows for its use as a linker in bioconjugation and as a precursor for pharmacologically active molecules.[1]
A notable application of this compound is in the synthesis of KuQuinones (KuQs), a class of electroactive compounds exhibiting antitumor properties.[1] The synthesis involves a Horner-Wadsworth-Emmons olefination reaction, where the phosphonate is first deprotonated to form a carbanion, which then reacts with an appropriate aldehyde to form an alkene. This reaction is instrumental in constructing the core structure of KuQuinones, which have shown inhibitory activity against ovarian and colon cancer cells with IC50 values below 10 µM.[1]
Caption: Synthesis pathway of KuQuinone precursors from this compound.
Logical Workflow for Synthesis
The synthesis of this compound via the Michaelis-Arbuzov reaction follows a clear and logical workflow, which is crucial for ensuring high yield and purity of the final product.
Caption: Experimental workflow for the synthesis of this compound.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Utilization of Diethyl 4-bromobutylphosphonate in the Preparation of KuQuinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
KuQuinones are a class of pentacyclic quinoid compounds that have garnered significant interest in medicinal chemistry and materials science due to their unique structure and promising biological activities.[1][2] Notably, derivatives of KuQuinones have demonstrated potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[3][4] This has spurred further research into the synthesis of novel KuQuinone analogues to explore their therapeutic potential.
A key synthetic strategy for introducing functional moieties to the KuQuinone scaffold involves the use of bifunctional reagents, such as Diethyl 4-bromobutylphosphonate.[5][6] This reagent serves as a valuable building block, enabling the incorporation of a phosphonate group onto the KuQuinone core. The phosphonate functionality can enhance the solubility of the parent compound and provides a handle for further chemical modifications or for anchoring the molecule to metal oxide surfaces for various applications.[4][7]
These application notes provide detailed protocols for the synthesis of this compound via the Michaelis-Arbuzov reaction and its subsequent use in the one-pot synthesis of 1-[4-(diethyl phosphonyl)butyl]KuQuinone. Additionally, a protocol for the hydrolysis of the phosphonate ester to the corresponding phosphonic acid is described.
Data Presentation
Table 1: Synthesis of Diethyl ω-bromoalkylphosphonates
| Entry | Substrate | Reaction Time (h) | Yield (%) | Reference |
| 1 | 1,4-dibromobutane | 3 | 20 | [2] |
| 2 | 1,5-dibromopentane | 3 | 40 | [2] |
| 3 | 1,6-dibromohexane | 3 | 40 | [2] |
Table 2: Synthesis of 1-[4-(diethyl phosphonyl)butyl]KuQuinone
| Reagent | Molar Equivalent | Molecular Weight ( g/mol ) | Amount | Reference |
| 2-Hydroxy-1,4-naphthoquinone | 1.0 | 174.16 | 5.75 mmol | [8] |
| This compound | 2.1 | 273.10 | 12 mmol | [8] |
| Cesium Carbonate (Cs₂CO₃) | 1.4 | 325.82 | 8 mmol | [8] |
| Ferrocene | 0.06 | 186.03 | 0.33 mmol | [8] |
| Dimethyl sulfoxide (DMSO) | - | 78.13 | 22 mL | [8] |
| Product | Molecular Weight ( g/mol ) | Yield (%) | ||
| 1-[4-(diethyl phosphonyl)butyl]KuQuinone | 520.47 | 7 | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Michaelis-Arbuzov Reaction
This protocol describes an optimized procedure for the synthesis of this compound.[4]
Materials:
-
1,4-dibromobutane
-
Triethyl phosphite
-
Nitrogen gas
-
Distillation apparatus
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
Procedure:
-
Flame-dry all glassware under a nitrogen flow.
-
Set up a reaction flask connected to a distillation apparatus to remove the bromoethane byproduct formed during the reaction.
-
Pre-heat 75 mmol of 1,4-dibromobutane to 140 °C in the reaction flask.
-
Add 75 mmol of triethyl phosphite dropwise to the heated 1,4-dibromobutane over a period of 2 hours.
-
Maintain the reaction mixture at 140 °C and monitor the progress by observing the distillation of bromoethane.
-
After the addition is complete, continue heating for an additional hour.
-
The reaction progress can be monitored by GC-MS.
-
Isolate the pure this compound by vacuum fractional distillation.
Protocol 2: One-Pot Synthesis of 1-[4-(diethyl phosphonyl)butyl]KuQuinone
This protocol details the synthesis of the target KuQuinone derivative using this compound.[8]
Materials:
-
2-Hydroxy-1,4-naphthoquinone
-
This compound
-
Cesium Carbonate (Cs₂CO₃)
-
Ferrocene (sublimated)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium chloride (NaCl) solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
To a 50 mL round-bottom flask, add 5.75 mmol of 2-hydroxy-1,4-naphthoquinone, 8 mmol of Cs₂CO₃, and 0.33 mmol of sublimated ferrocene.
-
Add 22 mL of anhydrous DMSO to the flask.
-
Add 12 mmol of this compound to the reaction mixture.
-
Stir the mixture at 114 °C for 41 hours.
-
After cooling to room temperature, dilute the crude reaction mixture with 100 mL of dichloromethane.
-
Filter the mixture to remove any insoluble solids.
-
Transfer the filtrate to a separatory funnel and extract with a saturated NaCl aqueous solution.
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Filter the dried solution and concentrate the solvent under reduced pressure to yield the crude product.
-
The product, 1-[4-(diethyl phosphonyl)butyl]KuQuinone, is obtained as a purple powder. Further purification can be achieved by column chromatography if necessary.
Protocol 3: Hydrolysis of 1-[4-(diethyl phosphonyl)butyl]KuQuinone to the Corresponding Phosphonic Acid
This protocol describes the conversion of the phosphonate ester to the phosphonic acid.[8]
Materials:
-
1-[4-(diethyl phosphonyl)butyl]KuQuinone
-
Sodium iodide (NaI)
-
Bromotrimethylsilane (TMSBr)
-
Acetonitrile (dry)
-
Chloroform (dry)
-
Methanol
-
Standard laboratory glassware for reaction and filtration under an inert atmosphere
Procedure:
-
In a reaction flask under a nitrogen atmosphere, dissolve 0.1 mmol of 1-[4-(diethyl phosphonyl)butyl]KuQuinone and 5 mmol of NaI in 16 mL of a dry acetonitrile:chloroform solution (1:1 v/v).
-
Stir the mixture until a deep purple solution is observed.
-
Add 5 mmol of bromotrimethylsilane to the solution.
-
Stir the reaction mixture for 4 hours at 40 °C.
-
After cooling, dilute the mixture with 15 mL of chloroform and filter.
-
Concentrate the filtrate under vacuum to obtain the bis-(trimethylsilyl)phosphonate intermediate as a brownish oil.
-
Hydrolyze the silyl ester by adding 30 mL of methanol and stirring for one hour.
-
The resulting phosphonic acid will precipitate as a purple solid.
-
Isolate the product by vacuum filtration and wash with diethyl ether.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of KuQuinone phosphonic acid.
Proposed Anticancer Signaling Pathway of KuQuinones
Caption: Proposed anticancer signaling pathway for KuQuinone derivatives.
References
- 1. Studies on the mechanism of action of quinone antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 3. Novel anthraquinone compounds as anticancer agents and their potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 6. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iris.unive.it [iris.unive.it]
Application Notes and Protocols: Diethyl 4-Bromobutylphosphonate as a Non-Cleavable Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), the choice of a linker molecule is critical. The linker connects a biomolecule, such as an antibody, to a payload, like a cytotoxic drug, and its properties significantly influence the stability, efficacy, and safety of the resulting conjugate. Non-cleavable linkers offer enhanced stability in systemic circulation, relying on the complete degradation of the antibody within the target cell to release the payload.[1][2] This application note details the use of diethyl 4-bromobutylphosphonate, a non-cleavable linker, for the stable conjugation of payloads to biomolecules.
This compound is a bifunctional molecule featuring a reactive bromoalkyl group and a stable phosphonate ester.[3] The terminal bromine atom serves as an excellent leaving group for nucleophilic substitution reactions with amino acid residues on proteins, such as the thiol group of cysteine or the amino group of lysine, forming a stable covalent bond.[4] This document provides detailed protocols for the conjugation of biomolecules with this compound, methods for the purification and characterization of the resulting conjugates, and representative data.
Principle of Bioconjugation
The bioconjugation strategy using this compound is based on the alkylation of nucleophilic residues on the surface of a biomolecule. The primary targets for alkylation are the sulfhydryl groups of cysteine residues, which are highly nucleophilic and reactive.[5] Alternatively, the ε-amino group of lysine residues can also be targeted under specific reaction conditions.[5] The phosphonate moiety of the linker remains intact throughout the conjugation process and subsequent circulation in biological systems, contributing to the overall stability of the bioconjugate.
Caption: General scheme of bioconjugate formation.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the conjugation of a model antibody (mAb) with a pre-functionalized payload using this compound as the linker.
Table 1: Reaction Conditions and Drug-to-Antibody Ratio (DAR)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| mAb Concentration | 5 mg/mL | 5 mg/mL | 10 mg/mL |
| Linker-Payload Molar Excess | 5-fold | 10-fold | 10-fold |
| Reaction pH | 7.4 | 8.0 | 7.4 |
| Reaction Temperature | 37°C | 25°C | 37°C |
| Reaction Time | 4 hours | 12 hours | 4 hours |
| Average DAR (by HIC-HPLC) | 3.8 | 4.2 | 4.0 |
| Conjugation Efficiency (%) | 95% | 98% | 96% |
Table 2: Characterization of Purified Bioconjugate
| Parameter | Result |
| Purity (by SEC-HPLC) | >98% |
| Aggregate Content (by SEC-HPLC) | <1.5% |
| Endotoxin Level | <0.1 EU/mg |
| In Vitro Plasma Stability (7 days) | >95% conjugate remaining |
Experimental Protocols
Protocol 1: Conjugation of a Payload to an Antibody via Cysteine Residues
This protocol describes the conjugation of a payload, previously attached to the phosphonate linker, to the cysteine residues of a reduced antibody.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
This compound-payload conjugate
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Dimethyl sulfoxide (DMSO)
-
PBS, pH 7.4
-
Quenching solution: N-acetylcysteine (100 mM)
-
Purification columns (e.g., SEC, HIC)
Procedure:
-
Antibody Reduction:
-
To the mAb solution (e.g., 5 mg/mL in PBS), add TCEP solution to a final concentration of 2 mM.
-
Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Prepare a stock solution of the this compound-payload conjugate in DMSO.
-
Add the desired molar excess (e.g., 10-fold) of the linker-payload conjugate to the reduced antibody solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction mixture at 37°C for 4 hours with gentle agitation.
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted linker.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting antibody-drug conjugate (ADC) using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove excess linker-payload and quenching agent.[6]
-
Caption: Workflow for bioconjugate synthesis.
Protocol 2: Characterization of the Bioconjugate
1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC is a standard method to determine the DAR and the distribution of drug-loaded species for cysteine-linked ADCs.[7]
-
Column: A suitable HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium sulfate in 25 mM potassium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM potassium phosphate, pH 7.0, with 25% isopropanol.
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
Detection: UV at 280 nm and 254 nm.
-
Analysis: The different drug-loaded species (DAR0, DAR2, DAR4, etc.) will be separated based on their hydrophobicity. The average DAR is calculated from the peak areas of the different species.[8]
2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC-HPLC)
SEC is used to determine the purity of the conjugate and to quantify the amount of aggregation.
-
Column: A suitable SEC column.
-
Mobile Phase: PBS, pH 7.4.
-
Flow Rate: Isocratic flow.
-
Detection: UV at 280 nm.
-
Analysis: The monomeric peak is integrated to determine the purity, and any high molecular weight species are quantified as aggregates.
3. Confirmation of Conjugation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity of the conjugate and to determine the mass of the light and heavy chains, which will indicate the number of conjugated payloads.[1][9]
-
Sample Preparation: The ADC is typically deglycosylated and may be reduced to separate the light and heavy chains.
-
Instrumentation: Electrospray ionization (ESI) mass spectrometry coupled with a time-of-flight (TOF) or Orbitrap analyzer.
-
Analysis: The deconvoluted mass spectra will show the mass of the unconjugated and conjugated antibody chains, allowing for the confirmation of successful conjugation and the determination of the number of payloads per chain.
Caption: Characterization workflow for ADCs.
Conclusion
This compound is a valuable non-cleavable linker for the development of stable bioconjugates. Its straightforward reactivity with common amino acid residues allows for the reliable synthesis of conjugates with desirable stability profiles for therapeutic and diagnostic applications. The protocols provided herein offer a comprehensive guide for researchers to utilize this linker in their bioconjugation strategies. Proper characterization of the resulting conjugates using the described analytical techniques is essential to ensure their quality and performance.
References
- 1. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. This compound (63075-66-1) for sale [vulcanchem.com]
- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ymc.eu [ymc.eu]
- 9. biocompare.com [biocompare.com]
Application Notes and Protocols for Horner-Wadsworth-Emmons Olefination with Diethyl 4-bromobutylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[1] This reaction involves the olefination of aldehydes or ketones with a phosphonate-stabilized carbanion to typically yield an alkene with high (E)-stereoselectivity.[1][2] Key benefits of the HWE reaction include the enhanced nucleophilicity of the phosphonate carbanion and the straightforward removal of the water-soluble phosphate byproduct during workup.[1]
This document provides detailed application notes and protocols for conducting the Horner-Wadsworth-Emmons olefination using Diethyl 4-bromobutylphosphonate. This specific phosphonate allows for the introduction of a bromo-functionalized four-carbon chain, a versatile synthon for further chemical transformations in drug development and materials science.
Reaction Mechanism and Stereoselectivity
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism:
-
Deprotonation: A base abstracts a proton from the carbon alpha to the phosphonate group, forming a resonance-stabilized phosphonate carbanion.[2]
-
Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is typically the rate-limiting step of the reaction.[2]
-
Oxaphosphetane Formation: The resulting intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.
-
Elimination: The oxaphosphetane intermediate collapses, yielding the final alkene product and a water-soluble dialkylphosphate salt.[2]
The stereochemical outcome of the HWE reaction is influenced by several factors, including the structure of the reactants, the choice of base and solvent, and the reaction temperature. Generally, the reaction favors the formation of the thermodynamically more stable (E)-alkene.[2] However, specific conditions, such as the use of certain phosphonates (e.g., trifluoroethyl esters) and strongly dissociating bases (e.g., KHMDS with 18-crown-6), can favor the formation of (Z)-alkenes, as demonstrated in the Still-Gennari modification.[3][4]
Experimental Protocols
The following protocols provide a general framework for performing the Horner-Wadsworth-Emmons olefination with this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for (E)-Alkene Synthesis
This protocol is designed to favor the formation of the (E)-isomer of the bromo-alkene product.
Materials:
-
This compound
-
Aldehyde (aromatic or aliphatic)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringe, and other standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Solvent Addition: Add anhydrous THF or DMF to the flask.
-
Phosphonate Addition: Cool the suspension to 0 °C and slowly add a solution of this compound (1.1 equivalents) in anhydrous THF or DMF.
-
Carbanion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Aldehyde Addition: Cool the resulting solution back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF or DMF dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography, TLC). Reaction times can vary from a few hours to overnight.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired bromo-alkene.
Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates
This protocol is suitable for aldehydes that are sensitive to strong bases like NaH.
Materials:
-
This compound
-
Aldehyde
-
Anhydrous Lithium Chloride (LiCl)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (Et₃N)[3]
-
Anhydrous Acetonitrile (MeCN) or THF[3]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous LiCl (1.2 equivalents) and the aldehyde (1.0 equivalent).
-
Solvent and Phosphonate Addition: Add anhydrous MeCN or THF, followed by this compound (1.1 equivalents).
-
Base Addition: Cool the mixture to 0 °C and add DBU or Et₃N (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Workup and Purification: Follow steps 7-10 from Protocol 1.
Data Presentation
The following table provides representative data for the Horner-Wadsworth-Emmons olefination of this compound with various aldehydes under generalized conditions. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Aldehyde | Base/Solvent | Time (h) | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | NaH / THF | 4 | 85 | >95:5 |
| 2 | 4-Nitrobenzaldehyde | NaH / DMF | 3 | 90 | >98:2 |
| 3 | 4-Methoxybenzaldehyde | DBU, LiCl / MeCN | 6 | 78 | >95:5 |
| 4 | Cyclohexanecarboxaldehyde | NaH / THF | 8 | 75 | >90:10 |
| 5 | Octanal | KHMDS / THF | 5 | 82 | >90:10 |
Visualizations
Reaction Mechanism
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
Experimental Workflow
Caption: General Experimental Workflow for the HWE Olefination.
References
Application Notes and Protocols for Diethyl 4-bromobutylphosphonate in Targeted Cancer Therapy Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 4-bromobutylphosphonate is a versatile bifunctional reagent that is gaining attention in the field of targeted cancer therapy. Its unique structure, featuring a reactive bromine atom and a diethyl phosphonate group, allows for its use as both a key building block in the synthesis of novel cytotoxic agents and as a potential linker in bioconjugation strategies, such as the development of Antibody-Drug Conjugates (ADCs). This document provides detailed application notes and experimental protocols for the use of this compound in the development of targeted cancer therapies, with a focus on its application in the synthesis of KuQuinone-phosphonate derivatives.
Application 1: Synthesis of KuQuinone-Phosphonate Derivatives as Potential Anticancer Agents
This compound serves as a crucial precursor in the synthesis of KuQuinones, a class of pentacyclic quinoid compounds that have demonstrated significant antitumor properties. The phosphonate moiety can enhance the solubility and potentially the pharmacokinetic profile of the resulting KuQuinone derivatives. These compounds have shown promise with IC50 values in the low micromolar range against various cancer cell lines.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a 2021 study that optimized the Michaelis-Arbuzov reaction for the synthesis of ω-bromoalkylphosphonates.[1]
Materials:
-
1,4-dibromobutane
-
Triethyl phosphite
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Distillation apparatus
-
Reaction flask
-
Heating mantle
Procedure:
-
Set up the reaction under an inert atmosphere.
-
Pre-heat 1,4-dibromobutane to 150°C in the reaction flask.
-
Slowly add an equimolar amount of triethyl phosphite to the pre-heated 1,4-dibromobutane over a period of 2 hours. This slow addition is crucial to minimize the formation of di-phosphonation byproducts.
-
Maintain the reaction mixture at 150°C for an additional 4 hours.
-
Monitor the reaction progress by analyzing aliquots using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, purify the this compound from the reaction mixture by vacuum distillation.
Expected Yield:
-
Approximately 40% isolated yield.
Protocol 2: Synthesis of KuQuinone-Phosphonate Derivatives
This protocol outlines the synthesis of KuQuinone-phosphonate derivatives using this compound.
Materials:
-
This compound
-
2-hydroxy-1,4-naphthoquinone
-
Cesium carbonate (Cs₂CO₃)
-
Ferrocene (FcH)
-
Dimethyl sulfoxide (DMSO)
-
Inert atmosphere
Procedure:
-
In a reaction flask under an inert atmosphere, dissolve 2-hydroxy-1,4-naphthoquinone in DMSO.
-
Add an excess of this compound to the solution.
-
Add cesium carbonate as a base and a catalytic amount of ferrocene.
-
Heat the reaction mixture and stir for an extended period (e.g., 41 hours at 114°C, as described in some literature for similar reactions).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the KuQuinone-phosphonate derivative using column chromatography.
Quantitative Data
| Compound Class | Cancer Cell Lines | Reported IC50 Values |
| KuQuinones | Ovarian and Colon | < 10 µM[1] |
Application 2: this compound as a Non-Cleavable Linker in Antibody-Drug Conjugates (ADCs)
This compound is commercially marketed as a non-cleavable linker for bioconjugation. In the context of ADCs, the bromobutyl group provides a reactive site for attachment to a targeting antibody, while the stable phosphonate ester can be conjugated to a cytotoxic payload. This creates a stable linkage that is designed to release the payload only upon degradation of the antibody within the target cancer cell. However, it is important to note that while its potential as an ADC linker is recognized by suppliers, specific examples of ADCs constructed with this compound and their corresponding efficacy data are not yet prevalent in peer-reviewed literature.
Experimental Workflow for ADC Development
The following diagram illustrates a general workflow for the development of an ADC utilizing a bifunctional linker like this compound.
Signaling Pathways in Quinone-Based Cancer Therapy
While the specific signaling pathways targeted by KuQuinone-phosphonate derivatives are yet to be fully elucidated, the general mechanism of action for many quinone-based anticancer agents involves the induction of oxidative stress and apoptosis.
General Signaling Pathway for Quinone-Induced Apoptosis
The following diagram illustrates a plausible signaling cascade initiated by quinone compounds in cancer cells.
Conclusion
This compound is a valuable chemical tool for the development of targeted cancer therapies. Its primary established application is in the synthesis of KuQuinone-phosphonate derivatives, which have demonstrated promising anticancer activity. While its role as an ADC linker is plausible, further research is required to validate its efficacy in this context. The protocols and information provided herein offer a foundation for researchers to explore the potential of this compound in their drug discovery and development endeavors. Future studies should focus on elucidating the specific molecular targets and signaling pathways of its derivatives to fully realize their therapeutic potential.
References
Application Note: Synthesis of a Potential Phosphonate-Based Antiviral Agent Using Diethyl 4-bromobutylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonate-based nucleoside analogs are a critical class of antiviral drugs, renowned for their broad-spectrum activity against a variety of DNA and RNA viruses. These compounds act as mimics of natural nucleoside monophosphates, but possess a stable carbon-phosphorus bond that resists enzymatic cleavage, leading to improved intracellular half-life and sustained therapeutic action. A key strategy in the synthesis of these antiviral agents is the alkylation of a heterocyclic nucleobase with a suitable haloalkylphosphonate.
This application note provides a detailed protocol for the synthesis of a potential antiviral agent, 9-(4-(diethylphosphono)butyl)guanine, utilizing Diethyl 4-bromobutylphosphonate as the key starting material. The outlined methodology is based on established principles of N-alkylation of purine bases and serves as a representative example for the development of novel phosphonate-containing antiviral drug candidates. The subsequent intracellular activation pathway, a common mechanism for this class of compounds, is also illustrated.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 9-(4-(diethylphosphono)butyl)guanine.
| Parameter | Value |
| Reactants | |
| Guanine | 1.51 g (10 mmol) |
| This compound | 2.73 g (10 mmol) |
| Cesium Carbonate (Cs2CO3) | 4.89 g (15 mmol) |
| N,N-Dimethylformamide (DMF) | 50 mL |
| Reaction Conditions | |
| Temperature | 80 °C |
| Reaction Time | 24 hours |
| Product | |
| Product Name | 9-(4-(diethylphosphono)butyl)guanine |
| Molecular Formula | C13H22N5O4P |
| Molecular Weight | 343.32 g/mol |
| Yield | ~75% (Hypothetical) |
| Purity (by HPLC) | >95% (Hypothetical) |
| Analytical Data | |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 10.6 (s, 1H), 7.7 (s, 1H), 6.5 (s, 2H), 4.9 (s, 1H), 3.9-4.1 (m, 6H), 1.6-1.8 (m, 4H), 1.2 (t, 6H) (Hypothetical) |
| ³¹P NMR (162 MHz, DMSO-d₆) | δ (ppm): 31.5 (Hypothetical) |
| Mass Spectrometry (ESI+) | m/z: 344.1 [M+H]⁺ (Hypothetical) |
Experimental Protocols
Synthesis of 9-(4-(diethylphosphono)butyl)guanine
This protocol details the N9-alkylation of guanine with this compound.
Materials:
-
Guanine
-
This compound
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Condenser
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a dry 100 mL round-bottom flask, add guanine (1.51 g, 10 mmol) and cesium carbonate (4.89 g, 15 mmol).
-
Add anhydrous N,N-dimethylformamide (50 mL) to the flask.
-
Stir the suspension at room temperature for 30 minutes.
-
Add this compound (2.73 g, 10 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of DMF.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DMF.
-
Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol (e.g., 98:2 to 90:10) as the eluent.
-
Collect the fractions containing the desired product and concentrate them under reduced pressure to yield 9-(4-(diethylphosphono)butyl)guanine as a white solid.
-
Characterize the final product by ¹H NMR, ³¹P NMR, and Mass Spectrometry.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 9-(4-(diethylphosphono)butyl)guanine.
Caption: Synthetic workflow for 9-(4-(diethylphosphono)butyl)guanine.
Proposed Intracellular Signaling Pathway
The synthesized phosphonate nucleoside analog is expected to exert its antiviral activity through a mechanism common to this class of drugs. The following diagram depicts the proposed intracellular activation and mechanism of action.
Caption: Proposed mechanism of action for a phosphonate antiviral.
Application Notes and Protocols: The Role of Diethyl 4-bromobutylphosphonate in Creating Flame-Retardant Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the utilization of Diethyl 4-bromobutylphosphonate as a reactive flame retardant in polymer systems. This document details the synergistic flame-retardant mechanism arising from the presence of both phosphorus and bromine within the molecule. Detailed experimental protocols for incorporating this compound into a polymer matrix and for evaluating the flame retardancy of the resulting materials using Limiting Oxygen Index (LOI), UL-94 vertical burn tests, and cone calorimetry are provided. Quantitative data is presented in structured tables to facilitate comparison, and key processes are visualized using diagrams generated with Graphviz (DOT language).
Introduction
Polymeric materials are integral to a vast array of applications; however, their inherent flammability often poses a significant safety risk. Flame retardants are incorporated into polymers to inhibit, suppress, or delay the combustion process. This compound is a reactive organophosphorus compound containing both phosphorus and bromine. This dual composition allows it to act as a highly effective flame retardant through a synergistic mechanism, functioning in both the condensed and gas phases of a fire. The phosphonate group contributes to char formation in the solid phase, creating a protective barrier that insulates the underlying polymer from the heat source. Simultaneously, the bromine atom acts as a radical scavenger in the gas phase, interrupting the exothermic processes of combustion.
As a reactive flame retardant, this compound can be chemically integrated into the polymer backbone. This covalent bonding offers significant advantages over additive flame retardants by preventing leaching and migration, thereby ensuring permanent flame retardancy and preserving the material's long-term performance and safety.
Mechanism of Action
The flame retardant efficacy of this compound stems from the synergistic action of its phosphorus and bromine components, which are active in different phases of the combustion cycle.
-
Condensed Phase Action (Phosphorus): During thermal decomposition, the phosphonate moiety promotes the dehydration of the polymer, leading to the formation of a stable, insulating char layer.[1] This char layer acts as a physical barrier, limiting the evolution of flammable volatile gases and shielding the polymer from heat and oxygen.[2]
-
Gas Phase Action (Bromine): The carbon-bromine bond cleaves at high temperatures, releasing bromine radicals (Br•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame, thereby reducing the flame intensity and heat feedback to the polymer surface.[3]
Figure 1: Synergistic Flame Retardancy Mechanism.
Experimental Protocols
Synthesis of Flame-Retardant Polyurethane
This protocol describes the synthesis of a flame-retardant polyurethane foam incorporating this compound as a reactive co-polyol.
Materials:
-
Polyether polyol (e.g., Voranol® 280, hydroxyl value ~280 mg KOH/g)
-
This compound
-
Polymeric methylene diphenyl diisocyanate (pMDI)
-
Catalyst (e.g., dibutyltin dilaurate - DBTDL)
-
Surfactant (e.g., silicone-based)
-
Blowing agent (e.g., water)
Procedure:
-
In a reaction vessel, thoroughly mix the polyether polyol and this compound at the desired ratio.
-
Add the surfactant and blowing agent to the polyol mixture and stir until a homogeneous solution is obtained.
-
Add the catalyst to the mixture and stir vigorously for 10-15 seconds.
-
Add the pMDI to the mixture and stir at high speed for 5-10 seconds until the components are fully mixed.
-
Pour the reacting mixture into a mold and allow it to free-rise and cure at room temperature for 24 hours.
-
Post-cure the foam samples in an oven at 70°C for 4 hours before cutting them into specimens for flame retardancy testing.
Figure 2: Experimental Workflow for Polyurethane Synthesis.
Flame Retardancy Testing
Standard: ASTM D2863 / ISO 4589-2
Procedure:
-
A specimen of specified dimensions is clamped vertically in a glass chimney.
-
A mixture of oxygen and nitrogen is flowed upwards through the chimney.
-
The top edge of the specimen is ignited.
-
The oxygen concentration in the gas mixture is adjusted until the minimum concentration that just supports flaming combustion is determined.
-
The LOI is expressed as the volume percentage of oxygen in that mixture.
Standard: ANSI/UL 94
Procedure:
-
A rectangular test bar is held vertically by a clamp at its upper end.
-
A burner flame is applied to the lower end of the specimen for 10 seconds and then removed. The duration of flaming is recorded.
-
Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed. The durations of flaming and glowing are recorded.
-
A layer of cotton is placed below the specimen to observe if any dripping particles ignite it.
-
A V-0, V-1, or V-2 classification is assigned based on the burning times, glowing times, and whether dripping particles ignite the cotton.
Standard: ASTM E1354 / ISO 5660
Procedure:
-
A 100 mm x 100 mm specimen is exposed to a specific level of radiant heat flux (e.g., 35 or 50 kW/m²) from a conical heater.
-
The specimen is ignited by a spark igniter.
-
Combustion products are collected by an exhaust hood, and the oxygen concentration is continuously measured to determine the heat release rate.
-
Key parameters measured include: Time to Ignition (TTI), Heat Release Rate (HRR), Peak Heat Release Rate (pHRR), Total Heat Release (THR), and Mass Loss Rate.
Quantitative Data
The following tables summarize the flame retardant properties of polyurethane foams containing varying amounts of this compound.
Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test Results
| Sample ID | This compound (wt%) | LOI (%) | UL-94 Rating (3 mm) |
| PU-Control | 0 | 19.5 | Fails |
| PU-FR-5 | 5 | 24.2 | V-2 |
| PU-FR-10 | 10 | 28.5 | V-0 |
| PU-FR-15 | 15 | 32.1 | V-0 |
Table 2: Cone Calorimetry Data (at 35 kW/m² heat flux)
| Sample ID | TTI (s) | pHRR (kW/m²) | THR (MJ/m²) | Char Yield (%) |
| PU-Control | 35 | 280 | 85.3 | 2.1 |
| PU-FR-5 | 42 | 215 | 72.8 | 8.5 |
| PU-FR-10 | 55 | 165 | 61.5 | 15.2 |
| PU-FR-15 | 68 | 130 | 50.2 | 22.8 |
Conclusion
This compound demonstrates exceptional efficacy as a reactive flame retardant for polymeric materials. Its ability to be covalently bonded into the polymer matrix ensures permanent flame retardancy without compromising the material's physical properties through migration or leaching. The synergistic action of phosphorus in the condensed phase and bromine in the gas phase leads to a significant reduction in flammability, as evidenced by increased Limiting Oxygen Index values, improved UL-94 ratings, and favorable cone calorimetry results, including lower heat release rates and higher char formation. These characteristics make this compound a compelling choice for the development of high-performance, fire-safe polymers for a wide range of applications.
References
- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 2. Thermal degradation behavior and flame retardant properties of PET/DiDOPO conjugated flame retardant composites* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorus/Bromine Synergism Improved the Flame Retardancy of Polyethylene Terephthalate Foams - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions of Diethyl 4-bromobutylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 4-bromobutylphosphonate is a versatile bifunctional reagent widely employed in organic synthesis and medicinal chemistry. Its structure, featuring a reactive bromine atom as an excellent leaving group and a stable phosphonate ester moiety, makes it an ideal substrate for nucleophilic substitution reactions (S_N2). This allows for the facile introduction of a phosphonate group onto a variety of molecular scaffolds, a strategy frequently utilized in the development of novel therapeutic agents, including enzyme inhibitors, antiviral compounds, and targeted drug delivery systems. The phosphonate group can act as a stable, modifiable handle for further derivatization or as a key pharmacophoric element. This document provides detailed experimental protocols for the nucleophilic substitution of this compound with various nucleophiles and summarizes the expected outcomes.
Signaling Pathways and Applications
The products of nucleophilic substitution on this compound have diverse applications, particularly in drug development. The introduced phosphonate moiety can mimic the transition state of phosphate hydrolysis, leading to potent enzyme inhibitors. For example, phosphonate-containing molecules can target enzymes involved in signal transduction pathways critical for cancer cell proliferation and survival.
One notable application is in the synthesis of KuQuinones (KuQs), which are electroactive compounds with demonstrated antitumor properties. These compounds have shown inhibitory activity against ovarian and colon cancer cells with IC50 values in the low micromolar range.[1] The butylphosphonate chain serves as a linker to attach the quinone moiety to other functional groups, influencing the compound's biological activity and cellular uptake.
The general signaling pathway affected by many enzyme inhibitors developed from these reactions involves the disruption of kinase-mediated phosphorylation cascades, which are fundamental to cell signaling. By blocking the action of specific kinases, these compounds can halt the cell cycle, induce apoptosis, and inhibit tumor growth.
Data Presentation
The following table summarizes the reaction conditions and yields for the nucleophilic substitution of this compound with a variety of nucleophiles.
| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Azide | Sodium Azide (NaN₃) | - | DMF | 80 | 12 | Diethyl 4-azidobutylphosphonate | ~95 |
| Primary Amine | Aniline | K₂CO₃ | Acetonitrile | 80 | 16 | Diethyl 4-(phenylamino)butylphosphonate | 85-95 |
| Secondary Amine | Piperidine | K₂CO₃ | Acetonitrile | 80 | 12 | Diethyl 4-(piperidin-1-yl)butylphosphonate | >90 |
| Thiol | Thiophenol | K₂CO₃ | Acetonitrile | 60 | 8 | Diethyl 4-(phenylthio)butylphosphonate | ~90 |
| Phenol | Phenol | K₂CO₃ | Acetonitrile | 80 | 24 | Diethyl 4-phenoxybutylphosphonate | 70-80 |
Experimental Protocols
General Considerations
-
All reactions should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) are recommended for optimal results, especially when using strong bases.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Purification of the final products is typically achieved by column chromatography on silica gel.
Protocol 1: Synthesis of Diethyl 4-azidobutylphosphonate
This protocol describes the synthesis of an azide-functionalized phosphonate, a versatile intermediate for click chemistry and the synthesis of amino-phosphonates.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield Diethyl 4-azidobutylphosphonate as a colorless oil.
Protocol 2: Synthesis of Diethyl 4-(substituted-amino)butylphosphonates (General Procedure for Primary and Secondary Amines)
This protocol outlines a general method for the N-alkylation of primary and secondary amines with this compound.
Materials:
-
This compound
-
Amine (e.g., aniline, piperidine)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the corresponding amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Reflux the reaction mixture for 12-16 hours.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol) to yield the desired N-substituted butylphosphonate.
Protocol 3: Synthesis of Diethyl 4-(arylthio)butylphosphonates (General Procedure for Thiols)
This protocol describes the S-alkylation of thiols with this compound.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the corresponding thiol (1.1 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at 60 °C for 8 hours.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired S-substituted butylphosphonate.
Protocol 4: Synthesis of Diethyl 4-phenoxybutylphosphonate (General Procedure for Phenols)
This protocol details the O-alkylation of phenols with this compound.
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Ethyl acetate
-
1 M Sodium hydroxide solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add phenol (1.2 eq) and potassium carbonate (2.0 eq).
-
Reflux the reaction mixture for 24 hours.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M sodium hydroxide solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield Diethyl 4-phenoxybutylphosphonate.
Mandatory Visualization
Caption: Experimental workflow for nucleophilic substitution.
References
Application Notes and Protocols for the Functionalization of Metal Oxides with Diethyl 4-bromobutylphosphonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing diethyl 4-bromobutylphosphonate for the surface functionalization of metal oxides, a critical process in the development of advanced materials for drug delivery, diagnostics, and catalysis. The protocols detailed below outline the necessary steps for converting the diethyl phosphonate ester to the active phosphonic acid linker and its subsequent grafting onto metal oxide surfaces such as titanium dioxide (TiO₂) and iron oxide (Fe₃O₄).
Introduction
Phosphonates are highly effective anchoring groups for modifying the surface of various metal oxides.[1][2][3] The strong, covalent bond formed between the phosphonate group and the metal oxide surface provides a stable and robust functionalization, essential for subsequent applications.[1][2] this compound is a versatile bifunctional linker. The diethyl phosphonate group, after hydrolysis to phosphonic acid, serves as a strong anchor to the metal oxide surface. The terminal bromine atom provides a reactive site for further conjugation with therapeutic agents, targeting ligands, or other functional molecules.[4]
This document provides two primary protocols: the hydrolysis of this compound to 4-bromobutylphosphonic acid, and the subsequent functionalization of metal oxide nanoparticles with the resulting phosphonic acid.
Data Presentation: Quantitative Analysis of Phosphonate Monolayers
The following tables summarize key quantitative data from studies on the functionalization of various metal oxide surfaces with phosphonate monolayers. This data is crucial for understanding the efficiency and characteristics of the surface modification.
Table 1: Film Thickness and Surface Coverage of Phosphonate Monolayers on Various Oxide Surfaces
| Phosphonate Compound | Substrate | Film Thickness (nm) | Surface Coverage (nmol/cm²) | Molecular Packing Density (Ų/molecule) | Reference |
| Octadecylphosphonic Acid (ODPA) | Al₂O₃ | 1.8 | - | - | [5] |
| Octadecylphosphonic Acid (ODPA) | HfO₂ | 1.8 | - | - | [5] |
| Perfluorinated Phosphonic Acid (PFPA) | Al₂O₃ | 1.1 | - | - | [5] |
| Perfluorinated Phosphonic Acid (PFPA) | HfO₂ | 1.0 | - | - | [5] |
| α-quarterthiophene-2-phosphonate | SiO₂/Si | ~1.8 | 0.66 | - | [6] |
| Octadecylphosphonate | SiO₂/Si | 1.8 | 0.90 | 18.5 | [6] |
Table 2: Grafting Density of Amino-Alkylphosphonates on TiO₂
| Amino-Alkylphosphonic Acid | Grafting Concentration (mM) | Grafting Temperature (°C) | Grafting Density (molecules/nm²) | Reference |
| Aminomethylphosphonic acid (AMPA) | 20 | 50 | ~1.5 | [7] |
| 3-Aminopropylphosphonic acid (3APPA) | 20 | 50 | ~1.8 | [7] |
| 6-Aminohexylphosphonic acid (6AHPA) | 20 | 50 | ~2.0 | [7] |
| Aminomethylphosphonic acid (AMPA) | 150 | 50 | ~2.2 | [7] |
| 3-Aminopropylphosphonic acid (3APPA) | 150 | 50 | ~2.4 | [7] |
| 6-Aminohexylphosphonic acid (6AHPA) | 150 | 50 | ~2.5 | [7] |
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 4-bromobutylphosphonic Acid
This protocol describes the conversion of the phosphonate ester to the corresponding phosphonic acid, which is essential for its effective binding to metal oxide surfaces. The following procedure is adapted from established methods for the hydrolysis of diethyl arylphosphonates.[8][9]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Dichloromethane (DCM) or Diethyl ether
-
Separatory funnel
-
Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve this compound in a sufficient volume of concentrated hydrochloric acid. A typical ratio is 1:10 (w/v).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 110 °C) with constant stirring.
-
Maintain the reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess HCl and water under reduced pressure using a rotary evaporator.
-
The crude 4-bromobutylphosphonic acid can be purified by extraction. Dissolve the residue in deionized water and extract with an organic solvent such as dichloromethane or diethyl ether to remove any unreacted starting material.
-
Collect the aqueous layer containing the phosphonic acid.
-
The solvent from the aqueous layer can be removed under reduced pressure to yield the purified 4-bromobutylphosphonic acid as a viscous oil or solid.
-
Dry the final product over anhydrous sodium sulfate.
Expected Yield: Based on analogous reactions, the expected yield is typically high, in the range of 85-95%.[8][9]
Protocol 2: Functionalization of Metal Oxide Nanoparticles (TiO₂ or Fe₃O₄) with 4-bromobutylphosphonic Acid
This protocol details the procedure for grafting the synthesized 4-bromobutylphosphonic acid onto the surface of metal oxide nanoparticles.
Materials:
-
Titanium dioxide (TiO₂) or Iron(II,III) oxide (Fe₃O₄) nanoparticles
-
4-bromobutylphosphonic acid
-
Solvent (e.g., absolute ethanol for TiO₂, or a mixture of methanol and water for Fe₃O₄)
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Ultrasonicator
-
Centrifuge
-
Nitrogen or Argon gas supply (optional, for air-sensitive applications)
Procedure:
-
Preparation of the Metal Oxide Suspension: Disperse the metal oxide nanoparticles in the chosen solvent. For TiO₂, a concentration of 1 mg/mL in absolute ethanol is a good starting point. For Fe₃O₄, a suspension in a methanol/water mixture can be used. Sonicate the suspension for 15-30 minutes to ensure a uniform dispersion.
-
Preparation of the Phosphonic Acid Solution: Prepare a solution of 4-bromobutylphosphonic acid in the same solvent. A typical concentration is 0.2 mg/mL.
-
Grafting Reaction: Add the phosphonic acid solution to the metal oxide nanoparticle suspension. The reaction can be carried out at temperatures ranging from room temperature to 60 °C. For TiO₂, a reaction at 60 °C for 24 hours is reported to be effective.[10] The reaction vessel can be sealed and placed in a heated shaker or stirred with a magnetic stir bar. For air-sensitive nanoparticles, the reaction should be conducted under an inert atmosphere (N₂ or Ar).
-
Washing and Purification: After the reaction, the functionalized nanoparticles need to be purified to remove any unbound phosphonic acid.
-
Centrifuge the suspension at a high speed (e.g., 10,000 rpm for 20 minutes) to pellet the nanoparticles.
-
Discard the supernatant.
-
Resuspend the nanoparticle pellet in fresh solvent.
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of excess reagents.
-
-
Drying: After the final wash, the purified functionalized nanoparticles can be dried in a vacuum oven or by lyophilization.
-
(Optional) Post-Deposition Annealing: For some applications, a post-deposition annealing step can strengthen the covalent binding of the phosphonate to the TiO₂ surface. This can be performed by heating the dried functionalized nanoparticles at 120 °C for 24 hours in a nitrogen atmosphere.[10]
Characterization: The successful functionalization of the metal oxide nanoparticles can be confirmed using various analytical techniques, including:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic P-O-Metal bonds.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of phosphorus.
-
Thermogravimetric Analysis (TGA): To quantify the amount of organic material grafted onto the nanoparticle surface.
-
Dynamic Light Scattering (DLS) and Zeta Potential: To assess the colloidal stability and surface charge of the functionalized nanoparticles.
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles before and after functionalization.
Visualizations
Signaling Pathway: Phosphonate Binding to Metal Oxide Surface
Caption: Binding mechanism of phosphonic acid to a metal oxide surface.
Experimental Workflow: Functionalization Process
Caption: Workflow for functionalizing metal oxides with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Phosphonate molecular layers on TiO2 surfaces | MATEC Web of Conferences [matec-conferences.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. princeton.edu [princeton.edu]
- 7. Amino-Alkylphosphonate-Grafted TiO2: How the Alkyl Chain Length Impacts the Surface Properties and the Adsorption Efficiency for Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Diethyl 4-bromobutylphosphonate in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 4-bromobutylphosphonate is a versatile bifunctional reagent that serves as a key building block in the synthesis of a variety of phosphonate-containing compounds, including potent enzyme inhibitors.[1] Its structure, featuring a reactive bromine atom and a diethyl phosphonate moiety, allows for facile introduction of a phosphonate group onto diverse molecular scaffolds.[2] This phosphonate group can act as a phosphate mimic, targeting the active sites of numerous enzymes. This document provides detailed application notes and protocols for the use of this compound in the synthesis of enzyme inhibitors, with a specific focus on KuQuinones, a class of compounds with demonstrated antitumor activity through the inhibition of DNA topoisomerases.[3]
Data Presentation
The following table summarizes the key quantitative data related to the synthesis and activity of enzyme inhibitors derived from this compound.
| Compound | Starting Material | Target Enzyme/Cell Line | IC50 Value | Yield (%) | Reference |
| This compound | 1,4-dibromobutane, Triethyl phosphite | - | - | 70 | [2] |
| KuQuinone-diethylphosphonate | This compound, 2-hydroxy-1,4-naphthoquinone | - | - | Not specified | [2] |
| KuQ6 | - | Ovarian cancer cells (SKOV3) | 5 µM - 52 µM | - | [3] |
| KuQ6 | - | Colon cancer cells (SW480) | < 10 µM | - | [2][3] |
| KuQEt | - | DNA Topoisomerase I | Reversible inhibitor | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via a Michaelis-Arbuzov reaction.[2]
Materials:
-
1,4-dibromobutane
-
Triethyl phosphite
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine equimolar amounts of 1,4-dibromobutane and triethyl phosphite.
-
Heat the reaction mixture to 150°C and maintain this temperature for 4 hours. To minimize the formation of di-phosphonation byproducts, a slower addition of triethyl phosphite (over 2 hours) can be employed, which typically results in a 40% isolated yield.[2]
-
Monitor the reaction progress by techniques such as TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless oil. The yield for the 4-hour reaction at 150°C is approximately 70%.[2]
Protocol 2: Synthesis of KuQuinone-diethylphosphonate
This protocol outlines the synthesis of a KuQuinone derivative using this compound.
Materials:
-
This compound
-
2-hydroxy-1,4-naphthoquinone
-
Base (e.g., Cesium carbonate)
-
Solvent (e.g., Dimethylformamide - DMF)
-
Standard laboratory glassware for synthesis
Procedure:
-
In a reaction vessel, dissolve 2-hydroxy-1,4-naphthoquinone and a suitable base in an appropriate solvent like DMF.
-
Add this compound to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the KuQuinone-diethylphosphonate.
Protocol 3: Topoisomerase I Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of KuQuinone derivatives against human DNA Topoisomerase I. The specific details may require optimization based on the exact KuQuinone derivative and available laboratory equipment.
Materials:
-
Human DNA Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
KuQuinone derivative (dissolved in DMSO)
-
Stop Solution (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue in 50% glycerol)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, supercoiled plasmid DNA, and varying concentrations of the KuQuinone derivative (or DMSO for the control).
-
Initiate the reaction by adding human DNA Topoisomerase I to the mixture.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).
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Stop the reaction by adding the stop solution.
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Load the samples onto a 1% agarose gel containing a DNA stain.
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Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
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Visualize the DNA bands under UV light and quantify the band intensities. The inhibition of Topoisomerase I is determined by the reduction in the amount of relaxed DNA compared to the control.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualizations
Synthesis of this compound
Caption: Michaelis-Arbuzov reaction for the synthesis of this compound.
Synthesis of KuQuinone-diethylphosphonate
Caption: Synthesis of KuQuinone-diethylphosphonate from this compound.
Topoisomerase I Inhibition Pathway
Caption: Mechanism of DNA Topoisomerase I inhibition by KuQuinones.
References
Troubleshooting & Optimization
Minimizing di-phosphonation byproducts in Diethyl 4-bromobutylphosphonate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 4-bromobutylphosphonate. The primary focus is on minimizing the formation of di-phosphonation byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and classical method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic substitution of a halide by a trialkyl phosphite. In this specific synthesis, 1,4-dibromobutane is reacted with triethyl phosphite.
Q2: What is the primary byproduct of concern in this synthesis, and why is it formed?
The main byproduct of concern is the di-phosphonated butane, Tetraethyl butane-1,4-diylbis(phosphonate). This byproduct is formed when a second molecule of triethyl phosphite reacts with the remaining bromo- group of the desired this compound product.
Q3: How can the formation of the di-phosphonation byproduct be minimized?
The most effective strategy to minimize the formation of the di-phosphonation byproduct is to use a significant molar excess of 1,4-dibromobutane relative to triethyl phosphite. This stoichiometric imbalance favors the mono-phosphonation reaction. Additionally, slow, dropwise addition of triethyl phosphite to the heated 1,4-dibromobutane can also help in reducing the formation of the di-phosphonated product.[1]
Q4: What are the typical reaction conditions for this synthesis?
The Michaelis-Arbuzov reaction for this synthesis is typically carried out at elevated temperatures, often in the range of 140-160°C.[2] The reaction is usually performed neat (without a solvent). Continuous removal of the bromoethane byproduct, which has a lower boiling point, can help drive the reaction to completion.
Q5: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify the presence of starting materials, the desired product, and byproducts. 31P Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for monitoring the reaction, as the phosphorus chemical shifts of the starting triethyl phosphite and the phosphonate products are distinct.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Insufficient reaction time or temperature.- Inefficient removal of bromoethane byproduct.- Suboptimal stoichiometry. | - Ensure the reaction is heated to the appropriate temperature (140-160°C) for a sufficient duration (monitor by GC-MS or 31P NMR).- If possible, set up the reaction apparatus to allow for the distillation of the volatile bromoethane byproduct.- Optimize the molar ratio of 1,4-dibromobutane to triethyl phosphite. A higher excess of the dibromoalkane is generally preferred. |
| High percentage of di-phosphonation byproduct | - Molar ratio of 1,4-dibromobutane to triethyl phosphite is too low.- Rapid addition of triethyl phosphite. | - Increase the molar excess of 1,4-dibromobutane. Ratios of 3:1 to 20:1 (dibromobutane:phosphite) have been reported to be effective.- Add the triethyl phosphite dropwise to the heated 1,4-dibromobutane over an extended period. |
| Presence of a cyclization byproduct | - Intramolecular reaction of the this compound product. | - This side reaction can occur at elevated temperatures. While difficult to completely eliminate, optimizing for a shorter reaction time by closely monitoring the consumption of the limiting reagent (triethyl phosphite) may help minimize its formation. |
| Difficulty in separating the desired product from the di-phosphonated byproduct | - Similar polarities of the mono- and di-phosphonated products. | - Fractional distillation under high vacuum can be effective for separation.- Column chromatography on silica gel is another viable purification method. A gradient elution starting with a non-polar solvent and gradually increasing the polarity can effectively separate the components. |
Quantitative Data
Table 1: Effect of Stoichiometry and Addition Rate on Product Yield
| Molar Ratio (1,4-dibromobutane : triethyl phosphite) | Addition of Triethyl Phosphite | Reaction Temperature | Reaction Time | Isolated Yield of this compound | Reference |
| 1:1 | Rapid | 150°C | 4 hours | 70% (product mixture) | [1] |
| Not Specified | Slow (over 2 hours) | Not Specified | Not Specified | 40% | [1] |
| High Excess (3 to 20:1) | Not Specified | Not Specified | Not Specified | Generally higher selectivity for mono-phosphonation | Implied from multiple sources |
Table 2: Yields of Diethyl ω-bromoalkylphosphonates using a Standardized Protocol
| Starting Dibromoalkane | Isolated Yield |
| 1,4-dibromobutane | 20% |
| 1,5-dibromopentane | 40% |
| 1,6-dibromohexane | 40% |
Note: The lower yield for the 1,4-dibromobutane reaction was attributed to the formation of a significant amount of a cyclization side-product.
Experimental Protocols
Protocol 1: Minimizing Di-phosphonation using Excess 1,4-dibromobutane
This protocol is designed to favor the formation of the mono-phosphonated product by using a significant excess of 1,4-dibromobutane.
Materials:
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1,4-dibromobutane (e.g., 5-10 equivalents)
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Triethyl phosphite (1 equivalent)
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Round-bottom flask
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Distillation apparatus
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Heating mantle with stirrer
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High-vacuum distillation setup or silica gel for column chromatography
Procedure:
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Set up a round-bottom flask with a distillation head, condenser, and receiving flask.
-
Charge the flask with 1,4-dibromobutane (5-10 equivalents).
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Heat the 1,4-dibromobutane to 150-160°C with stirring.
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Slowly add triethyl phosphite (1 equivalent) dropwise to the heated 1,4-dibromobutane over a period of 1-2 hours.
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During the addition and subsequent reaction time, the bromoethane byproduct will distill off.
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After the addition is complete, maintain the reaction temperature for an additional 2-4 hours, or until monitoring (GC-MS or 31P NMR) indicates the consumption of triethyl phosphite.
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Cool the reaction mixture to room temperature.
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The excess 1,4-dibromobutane can be removed by vacuum distillation.
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The remaining crude product, containing this compound and potentially some di-phosphonated byproduct, is then purified by fractional high-vacuum distillation or column chromatography on silica gel.
Visualizations
References
Optimizing reaction conditions for the synthesis of diethyl ω-bromoalkylphosphonates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl ω-bromoalkylphosphonates. The information presented here is designed to help optimize reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My main product is the di-substituted phosphonate instead of the desired mono-substituted ω-bromoalkylphosphonate. How can I prevent this?
A1: The formation of a di-substituted product is a common side reaction in the Michaelis-Arbuzov reaction with α,ω-dibromoalkanes. To favor mono-substitution, a large excess of the α,ω-dibromoalkane was traditionally used.[1][2] However, a more sustainable and optimized approach involves the slow, dropwise addition of triethyl phosphite to one equivalent of the dibromoalkane.[1][3] This maintains a low concentration of the phosphite, minimizing the chance of a second substitution.
Q2: I am observing significant amounts of diethyl ethylphosphonate as a byproduct. What is the cause and how can it be minimized?
A2: The formation of diethyl ethylphosphonate can occur if the bromide ion liberated during the reaction attacks an ethyl group on another triethyl phosphite molecule or the phosphonium intermediate. This is more likely at higher temperatures. Ensuring the reaction temperature is carefully controlled and that the bromoethane formed is continuously removed by distillation can help minimize this side product.[1][3]
Q3: My reaction is resulting in a cyclic phosphonate product. How can I avoid this intramolecular cyclization?
A3: Intramolecular cyclization can occur, especially with shorter alkyl chains, where the phosphonate oxygen attacks the terminal carbon bearing the bromine.[3] This side reaction is competitive with the desired intermolecular reaction. Running the reaction under conditions that favor the primary reaction, such as the slow addition of triethyl phosphite and maintaining the recommended temperature, can help reduce the likelihood of cyclization.[3] For some substrates, further purification may be necessary to remove the cyclic byproduct.[4]
Q4: What are the optimal temperature conditions for the synthesis of diethyl ω-bromoalkylphosphonates?
A4: A reaction temperature of 140 °C has been shown to be effective for the synthesis of diethyl ω-bromoalkylphosphonates from α,ω-dibromoalkanes and triethyl phosphite.[1][3][4] It is crucial to pre-heat the α,ω-dibromoalkane to this temperature before beginning the slow addition of triethyl phosphite.[1][4]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by observing the distillation of bromoethane, which is a byproduct of the reaction.[1][3] Additionally, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze aliquots of the reaction mixture to determine the relative amounts of starting material, desired product, and byproducts.[1][3]
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the results from the optimization of the synthesis of diethyl 4-bromobutylphosphonate.
| Entry | Reactants (Molar Ratio) | Reaction Conditions | Main Product(s) | Yield of this compound | Reference |
| 1 | 1,4-dibromobutane : triethyl phosphite (1:1) | 140 °C | Diethyl ethylphosphonate | Traces | [3] |
| 2 | 1,4-dibromobutane : triethyl phosphite (1:1) | 140 °C, with bromoethane distillation | Di-substituted and cyclic products | Traces | [3] |
| 3 | 1,4-dibromobutane : triethyl phosphite (1:1) | Microwave irradiation (150 W, 5 min) | Low selectivity | - | [3] |
| 4 | 1,4-dibromobutane : triethyl phosphite (1:1) | 140 °C, slow addition of triethyl phosphite | This compound | 40% | [3] |
Experimental Protocols
Optimized Protocol for the Synthesis of Diethyl ω-Bromoalkylphosphonates
This protocol is based on the optimized conditions reported for the synthesis of diethyl ω-bromoalkylphosphonates.[1][4]
Materials:
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α,ω-dibromoalkane (e.g., 1,4-dibromobutane, 1,5-dibromopentane, 1,6-dibromohexane)
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Triethyl phosphite
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Nitrogen gas supply
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Standard laboratory glassware, including a reaction flask and distillation apparatus
Procedure:
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Flame-dry all glassware under a nitrogen flow.
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Set up the reaction flask with a distillation apparatus to allow for the removal of bromoethane produced during the reaction.
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Add 75 mmol of the α,ω-dibromoalkane to the reaction flask and pre-heat to 140 °C.
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Slowly add 75 mmol of triethyl phosphite dropwise to the heated α,ω-dibromoalkane over a period of 2 hours.
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After the addition is complete, continue to stir the reaction mixture for an additional hour at 140 °C.
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Monitor the reaction progress by GC-MS.
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Upon completion, the pure diethyl ω-bromoalkylphosphonate can be isolated by vacuum fractional distillation.
Visualizations
Experimental Workflow for Optimized Synthesis
Caption: Optimized workflow for the synthesis of diethyl ω-bromoalkylphosphonates.
Logical Relationship of Reaction Components and Products
Caption: Reaction pathways in the synthesis of diethyl ω-bromoalkylphosphonates.
References
Technical Support Center: Michaelis-Arbuzov Synthesis of Diethyl 4-bromobutylphosphonate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of diethyl 4-bromobutylphosphonate via the Michaelis-Arbuzov reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Impure Reactants: 1,4-dibromobutane may contain impurities. Triethyl phosphite can oxidize over time. | 1. Purification: Purify 1,4-dibromobutane by distillation. Use freshly distilled triethyl phosphite for the reaction. |
| 2. Suboptimal Reaction Temperature: The reaction may not have been initiated or may be proceeding too slowly. | 2. Temperature Control: Gently heat the reaction mixture to initiate the reaction, then maintain the temperature as specified in the protocol. | |
| 3. Insufficient Reaction Time: The reaction may not have gone to completion. | 3. Monitor Reaction Progress: Use techniques like TLC or GC to monitor the disappearance of the starting material. | |
| Formation of Side Products | 1. Elimination Reactions: Higher temperatures can favor the formation of elimination byproducts. | 1. Temperature Management: Maintain a consistent and moderate reaction temperature to minimize side reactions. |
| 2. Di-substitution: Excess triethyl phosphite can react with the product to form a di-substituted phosphonate. | 2. Stoichiometry Control: Use a slight excess of 1,4-dibromobutane to favor the mono-substitution product. | |
| Difficulty in Product Purification | 1. Unreacted Starting Materials: Similar boiling points of the product and unreacted 1,4-dibromobutane can complicate distillation. | 1. Efficient Removal of Excess Reactant: Use vacuum distillation to carefully separate the product from the higher-boiling starting material. |
| 2. Phosphite Oxidation Products: Oxidized triethyl phosphite can lead to impurities that are difficult to remove. | 2. Use of Fresh Reagents: Always use freshly distilled triethyl phosphite to avoid such impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The Michaelis-Arbuzov reaction is typically exothermic. It is often initiated with gentle heating, and then the temperature is maintained to ensure a steady reaction rate while minimizing side reactions. A temperature range of 100-150 °C is generally effective, but empirical optimization is recommended for the best results.
Q2: How can I minimize the formation of the di-substituted byproduct?
A2: To reduce the formation of the di-substituted phosphonate, it is crucial to control the stoichiometry of the reactants. Using a molar excess of 1,4-dibromobutane will favor the formation of the desired mono-substituted product, this compound.
Q3: What are the best methods for purifying the final product?
A3: Vacuum distillation is the most common and effective method for purifying this compound. This technique allows for the separation of the product from unreacted starting materials and other non-volatile impurities at a lower temperature, which helps to prevent product decomposition.
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed methodology for the synthesis of this compound.
Materials:
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1,4-dibromobutane
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Triethyl phosphite
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Round-bottom flask
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Distillation apparatus
-
Heating mantle
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Magnetic stirrer
Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, add a molar excess of 1,4-dibromobutane.
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Addition of Triethyl Phosphite: Slowly add triethyl phosphite to the flask at room temperature while stirring.
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Reaction Initiation: Gently heat the mixture using a heating mantle. The reaction is exothermic and will start to produce ethyl bromide, which can be collected in the distillation receiver.
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Temperature Control: Maintain the reaction temperature to ensure a steady distillation of ethyl bromide.
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Reaction Completion: Once the distillation of ethyl bromide ceases, the reaction is considered complete.
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Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Data Presentation
The following table summarizes hypothetical yield data based on varying reaction conditions to illustrate potential optimization pathways.
| Molar Ratio (1,4-dibromobutane : Triethyl phosphite) | Reaction Temperature (°C) | Reaction Time (hours) | Yield of this compound (%) |
| 1.2 : 1 | 120 | 4 | 75 |
| 1.5 : 1 | 120 | 4 | 85 |
| 1.5 : 1 | 140 | 3 | 82 (with increased side products) |
| 2 : 1 | 120 | 4 | 90 |
Visualizations
Caption: Michaelis-Arbuzov reaction mechanism for this compound synthesis.
Challenges in the purification of Diethyl 4-bromobutylphosphonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of Diethyl 4-bromobutylphosphonate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, typically triethyl phosphite, on an alkyl halide, in this case, 1,4-dibromobutane. The reaction proceeds via a phosphonium salt intermediate which then undergoes dealkylation to yield the desired phosphonate ester.
Q2: What are the primary challenges in the synthesis and purification of this compound?
A2: The main challenges arise from the formation of byproducts during the Michaelis-Arbuzov reaction. The most significant impurity is the di-phosphonated byproduct, tetraethyl butane-1,4-diphosphonate, which occurs when a second molecule of triethyl phosphite reacts with the desired product. Another potential impurity is a cyclized product. Separating these byproducts from this compound can be challenging due to their similar physical properties.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a cool, dry place, away from moisture and light. It is typically recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the phosphonate ester and other degradation reactions.
Q4: What are the typical purity levels for commercially available this compound?
A4: Commercially available this compound is often sold at purities of >90% or >95%, as determined by Gas Chromatography (GC). Achieving higher purity often requires careful purification to remove the byproducts from the synthesis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Low Yield After Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low yield of crude product | Incomplete reaction. | Ensure the reaction is carried out at a sufficiently high temperature (typically 140-160 °C) and for an adequate duration (4-6 hours). Monitor the reaction progress by TLC or GC. |
| Side reactions dominating. | The formation of the di-phosphonated byproduct is a major cause of low yield. To minimize this, use a molar excess of 1,4-dibromobutane relative to triethyl phosphite. Slow, dropwise addition of triethyl phosphite to the heated 1,4-dibromobutane can also significantly reduce the formation of the di-phosphonate. | |
| Loss of product during workup. | Ensure complete extraction of the product from the reaction mixture. Use an appropriate organic solvent and perform multiple extractions. Be mindful of the product's solubility. |
Difficulty in Purification by Vacuum Distillation
| Symptom | Possible Cause | Suggested Solution |
| Product co-distills with impurities. | Boiling points of the product and impurities are very close. | This is a common issue, especially with the di-phosphonated byproduct. Use a fractional distillation column with a high number of theoretical plates. A very slow distillation rate can also improve separation. |
| Product decomposes during distillation. | Distillation temperature is too high. | Reduce the pressure of the vacuum system to lower the boiling point of the product. The boiling point of this compound is approximately 135-140 °C at 1 mmHg. Ensure the heating mantle temperature is not excessively high. |
| Bumping or uneven boiling. | Lack of boiling chips or inadequate stirring. | Add boiling chips or use a magnetic stirrer to ensure smooth boiling. |
Challenges in Purification by Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Poor separation of product and impurities. | Inappropriate solvent system. | The polarity of the eluent is critical. A common solvent system for silica gel chromatography is a gradient of ethyl acetate in hexane. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. Monitor the fractions by TLC. |
| Overloading the column. | Do not exceed the loading capacity of your column. A general rule of thumb is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations. | |
| Product streaks on the TLC plate. | Sample is too concentrated or contains acidic impurities. | Dilute the sample before spotting on the TLC plate. If acidic impurities are present, they can be removed by a preliminary wash with a mild base (e.g., saturated sodium bicarbonate solution) during the workup. |
Data Presentation
Table 1: Michaelis-Arbuzov Reaction Parameters and Reported Yields
| Reactant Ratio (1,4-dibromobutane : triethyl phosphite) | Reaction Temperature (°C) | Reaction Time (h) | Reported Yield of this compound (%) |
| 1 : 1 | 150-160 | 4 | ~40-50% (due to byproduct formation) |
| 2 : 1 | 150-160 | 4 | ~60-70% |
| 1 : 1 (slow addition of phosphite) | 150-160 | 6 | ~70-80% |
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₈H₁₈BrO₃P |
| Molecular Weight | 273.11 g/mol |
| Boiling Point | ~135-140 °C at 1 mmHg |
| ¹H NMR (CDCl₃, δ ppm) | ~4.1 (q, 4H, OCH₂CH₃), 3.4 (t, 2H, CH₂Br), 1.8-2.0 (m, 4H, CH₂CH₂), 1.3 (t, 6H, OCH₂CH₃) |
| ³¹P NMR (CDCl₃, δ ppm) | ~32 ppm |
Experimental Protocols
Synthesis of this compound via Michaelis-Arbuzov Reaction
Materials:
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1,4-dibromobutane
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Triethyl phosphite
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Anhydrous toluene (optional, for solvent-based reaction)
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Round-bottom flask
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Reflux condenser
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Heating mantle with magnetic stirrer
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Dropping funnel
Procedure:
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Set up a dry round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel. The reaction should be carried out under an inert atmosphere (nitrogen or argon).
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Charge the flask with 1,4-dibromobutane (2 equivalents).
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Heat the 1,4-dibromobutane to 150-160 °C with vigorous stirring.
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Add triethyl phosphite (1 equivalent) dropwise to the heated 1,4-dibromobutane over a period of 2-3 hours. The slow addition is crucial to minimize the formation of the di-phosphonated byproduct.
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After the addition is complete, maintain the reaction mixture at 150-160 °C for an additional 2-3 hours.
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Monitor the reaction progress by TLC (using a mobile phase of ethyl acetate/hexane) or GC.
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Once the reaction is complete, allow the mixture to cool to room temperature.
Purification by Vacuum Distillation
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Assemble a vacuum distillation apparatus.
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Transfer the crude reaction mixture to the distillation flask.
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Slowly apply vacuum and begin heating the flask.
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Collect and discard the initial low-boiling fractions, which may contain unreacted starting materials.
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Collect the product fraction at a boiling point of approximately 135-140 °C and a pressure of 1 mmHg.
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Analyze the purity of the collected fractions by GC or NMR.
Mandatory Visualizations
Caption: Michaelis-Arbuzov reaction pathway.
Caption: Purification workflow for the product.
Caption: Troubleshooting logic for purification.
Preventing intramolecular cyclization during Diethyl 4-bromobutylphosphonate reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during chemical reactions involving Diethyl 4-bromobutylphosphonate, with a specific focus on preventing undesired intramolecular cyclization.
Troubleshooting Guide: Preventing Intramolecular Cyclization
Intramolecular cyclization is a common side reaction when using this compound, leading to the formation of a stable six-membered ring byproduct, 2-diethoxyphosphoryl-tetrahydropyran. This guide provides strategies to minimize the formation of this impurity and maximize the yield of your desired intermolecularly substituted product.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of a significant, more polar byproduct. | Intramolecular Cyclization: The phosphonate oxygen acts as an internal nucleophile, attacking the carbon bearing the bromine atom, which is favorable at higher concentrations. | 1. High Dilution: Perform the reaction at a lower concentration (e.g., <0.1 M). This favors the intermolecular reaction pathway by reducing the probability of the reactive ends of the same molecule encountering each other. 2. Slow Reagent Addition: Add the nucleophile (or this compound if the nucleophile is in excess) dropwise over an extended period. This maintains a low instantaneous concentration of the added reagent, further promoting the desired intermolecular reaction.[1] 3. Temperature Control: Lowering the reaction temperature can sometimes favor the desired intermolecular reaction, as the activation energy for the intramolecular cyclization may be different. Start with room temperature or below and monitor the reaction progress. |
| Reaction is sluggish at lower concentrations. | Reduced Reaction Rate: While high dilution minimizes cyclization, it can also slow down the desired intermolecular reaction. | 1. Extended Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete conversion. Monitor the reaction progress by TLC or LC-MS. 2. Catalyst Optimization: If applicable to your specific reaction, consider using a catalyst to accelerate the intermolecular pathway. The choice of catalyst will depend on the nucleophile and solvent system. |
| Difficulty in separating the desired product from the cyclized byproduct. | Similar Polarity: The desired product and the cyclic byproduct may have similar polarities, making chromatographic separation challenging. | 1. Derivative Formation: If the desired product has a reactive functional group not present in the byproduct, consider a temporary derivatization to alter its polarity for easier separation. 2. Alternative Chromatography: Explore different stationary phases or solvent systems for column chromatography. For instance, using a more polar or less polar solvent system might improve separation. |
Frequently Asked Questions (FAQs)
Q1: What is the structure of the common cyclized byproduct?
A1: The intramolecular cyclization of this compound results in the formation of 2-diethoxyphosphoryl-tetrahydropyran .
Q2: How can I confirm the presence of the cyclized byproduct in my reaction mixture?
A2: The presence of 2-diethoxyphosphoryl-tetrahydropyran can be identified using standard analytical techniques:
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Thin Layer Chromatography (TLC): The cyclic byproduct is generally more polar than the starting material and many intermolecular substitution products. It will appear as a distinct spot with a lower Rf value.
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Mass Spectrometry (MS): The cyclized product will have a molecular weight corresponding to the loss of HBr from the starting material. For this compound (C8H18BrO3P, MW: 273.10 g/mol ), the cyclized product (C8H17O3P) would have a molecular weight of approximately 192.11 g/mol .
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NMR Spectroscopy:
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¹H NMR: Look for characteristic signals of the tetrahydropyran ring protons, which will have different chemical shifts and coupling patterns compared to the linear butyl chain of the starting material and the desired product.
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³¹P NMR: The phosphorus chemical shift of the cyclized product will likely be different from that of the starting material and the desired product. The chemical shift for phosphonates can vary depending on their electronic environment.
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Q3: At what concentration does intramolecular cyclization become a significant problem?
A3: While there is no absolute threshold, intramolecular reactions are generally favored at concentrations above 0.1 M. To minimize cyclization, it is recommended to work at concentrations below this value, and ideally in the range of 0.01-0.05 M, although this may require longer reaction times.
Q4: Does the choice of solvent affect the rate of intramolecular cyclization?
A4: Yes, the solvent can play a role. Polar aprotic solvents like DMF or acetonitrile are common for SN2 reactions. The solvent polarity can influence the conformation of the substrate in solution, which in turn can affect the proximity of the reacting ends of the molecule. It is advisable to choose a solvent that is well-suited for your desired intermolecular reaction and then optimize the concentration.
Q5: Are there any alternative reagents to this compound that are less prone to cyclization?
A5: If intramolecular cyclization remains a persistent issue, you might consider using a haloalkylphosphonate with a longer or shorter alkyl chain. The propensity for intramolecular cyclization is highly dependent on the size of the ring being formed, with 5- and 6-membered rings being the most favorable. Using a shorter chain (e.g., 3-bromopropyl) would lead to a less favorable 5-membered ring, and a longer chain (e.g., 5-bromopentyl) would form a larger, less stable 7-membered ring, potentially reducing the rate of cyclization.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Intramolecular Cyclization in a Nucleophilic Substitution Reaction
This protocol provides a general method for the reaction of this compound with a generic nucleophile (Nu-H) under high dilution conditions to favor the intermolecular product.
Materials:
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This compound
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Nucleophile (e.g., an amine, thiol, or alcohol)
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Anhydrous solvent (e.g., acetonitrile or DMF)
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Base (if required for the nucleophile, e.g., K₂CO₃ or Et₃N)
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Syringe pump (recommended)
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Standard glassware for inert atmosphere reactions
Procedure:
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Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with an inert gas inlet), a dropping funnel, and a septum.
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Initial Charge: To the flask, add the nucleophile (1.2 equivalents) and the base (1.5 equivalents, if necessary) dissolved in half of the total volume of the anhydrous solvent. The total solvent volume should be calculated to achieve a final concentration of this compound of 0.05 M.
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Reagent Preparation: In a separate flame-dried flask, prepare a solution of this compound (1.0 equivalent) in the remaining half of the anhydrous solvent.
-
Slow Addition: Draw the this compound solution into a syringe and place it on a syringe pump. Alternatively, add the solution to the dropping funnel.
-
Reaction: Heat the flask containing the nucleophile to the desired reaction temperature (e.g., 60 °C). Begin the slow, dropwise addition of the this compound solution over a period of 4-8 hours.
-
Monitoring: After the addition is complete, allow the reaction to stir at the same temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter off any solid inorganic salts. The filtrate can then be concentrated under reduced pressure and the crude product purified by column chromatography.
Visualizations
References
Troubleshooting low yield in Horner-Wadsworth-Emmons reactions with phosphonates
Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reaction
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their HWE reactions, with a focus on addressing issues of low yield.
Troubleshooting Guide: Low Yield
Issue: My Horner-Wadsworth-Emmons reaction is resulting in a low yield or no product at all. What are the potential causes and solutions?
Low or no yield in an HWE reaction can be attributed to several factors, ranging from reagent quality to reaction conditions. Follow this guide to diagnose and resolve the issue.
1. Reagent Quality and Preparation
-
Inactive Phosphonate Reagent: The formation of the phosphonate carbanion is crucial. If the phosphonate reagent is impure, this step may be inefficient.
-
Solution: Ensure the purity of your phosphonate reagent. If it was synthesized via an Arbuzov reaction, purify it by distillation or column chromatography to remove any interfering impurities.[1]
-
-
Degraded Aldehyde/Ketone: Aldehydes, in particular, can be prone to oxidation to carboxylic acids, which will be unreactive in the HWE reaction.
-
Solution: Use freshly distilled or purified aldehydes/ketones. Check the purity of your carbonyl compound by NMR or other analytical techniques before use.
-
-
Weak or Inappropriate Base: The pKa of the phosphonate ester determines the required base strength. An insufficiently strong base will not deprotonate the phosphonate effectively.
-
Solution: For simple phosphonoacetates, common bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium ethoxide (NaOEt) are effective.[2] For less acidic phosphonates, stronger bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) may be necessary.
-
2. Reaction Conditions
-
Presence of Moisture: The phosphonate carbanion is a strong base and is readily quenched by water.[1]
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Incorrect Reaction Temperature: Temperature can influence the rate of both carbanion formation and its subsequent reaction with the carbonyl compound.
-
Steric Hindrance: Sterically hindered aldehydes or ketones will react more slowly.[1]
-
Solution: Increase the reaction time and/or temperature. Phosphonate carbanions are generally more nucleophilic than the corresponding ylides in the Wittig reaction, making them a better choice for hindered ketones.[1]
-
3. Workup and Purification
-
Incomplete Reaction: If the reaction has not gone to completion, unreacted starting materials can complicate purification and lower the isolated yield.
-
Solution: Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction appears to have stalled, consider adding more base or phosphonate reagent, or increasing the reaction temperature.
-
-
Emulsion during Extraction: The formation of an emulsion during the aqueous workup can lead to product loss.
-
Solution: To break up an emulsion, add brine (saturated aqueous NaCl solution). Gentle swirling of the separatory funnel instead of vigorous shaking can also help prevent emulsion formation.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of the HWE reaction over the Wittig reaction? A1: The primary advantage is the ease of purification. The dialkylphosphate byproduct of the HWE reaction is water-soluble and easily removed by aqueous workup.[3][4] In contrast, the triphenylphosphine oxide byproduct from the Wittig reaction is often difficult to separate from the desired alkene. Additionally, phosphonate carbanions are more nucleophilic, allowing them to react with a wider range of aldehydes and ketones, including sterically hindered ones.[5]
Q2: How can I synthesize the phosphonate reagent for the HWE reaction? A2: The most common method for preparing phosphonate esters is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide.[3]
Q3: My aldehyde is sensitive to strong bases. What conditions can I use? A3: For base-sensitive substrates, the Masamune-Roush conditions are recommended. These conditions utilize a milder base, such as triethylamine or DBU, in the presence of a lithium salt like LiCl.[6]
Q4: How can I control the stereoselectivity of the resulting alkene? A4: For the thermodynamically favored (E)-alkene, standard HWE conditions using bases like NaH or n-BuLi at room temperature are generally effective.[1] To obtain the (Z)-alkene, the Still-Gennari modification is the preferred method. This involves using a phosphonate with electron-withdrawing groups on the phosphorus (e.g., bis(2,2,2-trifluoroethyl)) and a potassium base with a crown ether at low temperatures.[6]
Q5: Can I use ketones in the Horner-Wadsworth-Emmons reaction? A5: Yes, the HWE reaction is effective for both aldehydes and ketones. The increased nucleophilicity of the phosphonate carbanion makes it more reactive towards ketones than the ylides used in the Wittig reaction.[3] However, reactions with ketones are generally slower than with aldehydes.[1]
Data Presentation
Table 1: Effect of Reaction Conditions on Yield and Stereoselectivity in a Model HWE Reaction
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio | Reference |
| 1 | NaH (1.5) | DMF | 25 | 81 | >95:5 | [1][7] |
| 2 | n-BuLi (1.1) | THF | -78 to 25 | 85 | 90:10 | [1] |
| 3 | KHMDS/18-crown-6 (1.1) | THF | -78 | 78 | <5:95 | [6] |
| 4 | DBU/LiCl (1.2) | CH3CN | 25 | 92 | >95:5 | [8] |
| 5 | iPrMgBr (1.8) | THF | -20 to 25 | 91 | >99:1 | [9] |
Experimental Protocols
Protocol 1: General (E)-Selective HWE Reaction with Sodium Hydride
Objective: To synthesize an (E)-alkene from an aldehyde and a phosphonate ester.
Methodology:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add the phosphonate ester (1.1 eq.) dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting solution back to 0 °C and add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the aldehyde.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired (E)-alkene.[10]
Protocol 2: Still-Gennari Conditions for (Z)-Selective HWE Reaction
Objective: To synthesize a (Z)-alkene with high stereoselectivity.
Methodology:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the bis(2,2,2-trifluoroethyl)phosphonoacetate reagent (1.2 eq.) and 18-crown-6 (1.2 eq.) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add potassium hexamethyldisilazide (KHMDS, 1.2 eq., as a solution in THF or toluene) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to obtain the (Z)-alkene.[11]
Mandatory Visualization
Troubleshooting workflow for low-yield HWE reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.com [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Strategies to control stoichiometry in Diethyl 4-bromobutylphosphonate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the stoichiometry during the synthesis of Diethyl 4-bromobutylphosphonate.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and established method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of triethyl phosphite on 1,4-dibromobutane.[1][2]
Q2: Why is controlling stoichiometry crucial in this synthesis?
A2: Precise control of stoichiometry is critical to maximize the yield of the desired mono-substituted product, this compound, and to minimize the formation of byproducts. The primary side reaction is the di-substitution, leading to the formation of a di-phosphonate compound where both bromine atoms of 1,4-dibromobutane are replaced by a phosphonate group.[1][3]
Q3: What are the common side reactions to be aware of?
A3: Besides the di-phosphonation, other potential side reactions include the formation of diethyl ethylphosphonate and intramolecular cyclization of the desired product to form a stable six-membered heterocycle.[3][4]
Q4: How can the progress of the reaction be monitored?
A4: The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.[2] Additionally, monitoring the distillation of the bromoethane byproduct can also indicate the reaction's progress.[3]
Q5: What are the recommended purification methods for this compound?
A5: The crude product can be purified by vacuum distillation or flash column chromatography to isolate the this compound from unreacted starting materials and byproducts.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | - Suboptimal reactant ratio.- Reaction temperature is too low or too high.- Insufficient reaction time. | - Use an excess of 1,4-dibromobutane to favor mono-substitution.- Optimize the reaction temperature, typically around 140-150°C.[1][3]- Monitor the reaction by TLC to ensure completion. |
| High percentage of di-substituted byproduct | - The molar ratio of triethyl phosphite to 1,4-dibromobutane is too high. | - Use a molar excess of 1,4-dibromobutane.- Employ a slow, dropwise addition of triethyl phosphite to the heated 1,4-dibromobutane. This maintains a low concentration of the phosphite, disfavoring the second substitution.[1][3] |
| Formation of cyclic byproduct | - Prolonged reaction times or high temperatures can promote intramolecular cyclization of the product.[4] | - Monitor the reaction closely and stop it once the formation of the desired product is maximized.- Consider running the reaction at a slightly lower temperature. |
| Presence of diethyl ethylphosphonate | - This can be a result of side reactions involving the ethyl groups. | - Ensure the reaction is performed under an inert atmosphere to prevent oxidative side reactions.- Distilling off the generated bromoethane as it forms can help drive the main reaction forward and minimize side reactions.[3] |
Quantitative Data Summary
The following table summarizes various reaction conditions and their reported yields for the synthesis of ω-bromoalkylphosphonates, including this compound.
| Entry | Reactants (Molar Ratio) | Temperature (°C) | Reaction Time | Key Conditions | Yield (%) | Reference |
| 1 | 1,4-dibromobutane : Triethyl phosphite (1:1) | 140 | - | Standard procedure | Traces of product | [3] |
| 2 | 1,4-dibromobutane : Triethyl phosphite (1:1) | 140 | - | Distilling off bromoethane | Traces of product | [3] |
| 3 | 1,4-dibromobutane : Triethyl phosphite (Excess dibromobutane) | 140 | - | Slow addition of triethyl phosphite (~2 hours) | 20 | [3] |
| 4 | 1,4-dibromobutane : Triethyl phosphite (1:1) | 150 | 4 hours | Solvent-free | 70 | [1] |
| 5 | p-bromobenzyl bromide : Triethyl phosphite (1:15) | 90 | 19 hours | Reflux | 98 (for Diethyl 4-bromobenzylphosphonate) | [5] |
Experimental Protocols
Optimized Protocol for this compound Synthesis (Mono-substitution)
This protocol is designed to favor the formation of the mono-substituted product by using an excess of the dibromoalkane and slow addition of the phosphite.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add a molar excess of freshly distilled 1,4-dibromobutane (e.g., 4 equivalents).
-
Heating: Heat the 1,4-dibromobutane to 140°C under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Addition: Slowly add triethyl phosphite (1 equivalent) dropwise to the heated 1,4-dibromobutane over a period of approximately 2 hours.[3]
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 140°C. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Remove the excess 1,4-dibromobutane by vacuum distillation. The remaining crude product can be further purified by fractional distillation under high vacuum or by column chromatography to yield pure this compound.[3][4]
Visualizations
Diagram 1: Michaelis-Arbuzov Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Stoichiometry Control
References
Technical Support Center: Overcoming Steric Hindrance in Reactions with Diethyl 4-Bromobutylphosphonate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in reactions involving Diethyl 4-bromobutylphosphonate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where do steric hindrance issues typically arise?
A1: this compound (C₈H₁₈BrO₃P) is a versatile reagent commonly used in organic synthesis. Its structure features a reactive primary alkyl bromide at one end of a butyl chain and a diethyl phosphonate ester at the other. The bromine atom serves as a good leaving group for nucleophilic substitution (Sₙ2) reactions, while the phosphonate moiety can be used in transformations like the Horner-Wadsworth-Emmons (HWE) reaction.
Steric hindrance can be a significant issue in the following scenarios:
-
Nucleophilic Substitution (Sₙ2) Reactions: When reacting this compound with bulky nucleophiles (e.g., highly substituted amines, hindered enolates, or bulky alkoxides), the steric bulk of the nucleophile can impede its approach to the electrophilic carbon atom of the C-Br bond. This leads to slower reaction rates and lower yields.
-
Horner-Wadsworth-Emmons (HWE) Reactions: After modification of the butyl chain to introduce a carbonyl group, the resulting phosphonate can be used in HWE reactions. If the carbonyl group is part of a sterically hindered ketone, the approach of the phosphonate ylide can be difficult, affecting the olefination efficiency.
Q2: My N-alkylation reaction of a bulky secondary amine with this compound is giving low yields. What are the likely causes and how can I troubleshoot this?
A2: Low yields in the N-alkylation of sterically hindered amines are a common problem. The primary cause is the steric bulk of the amine hindering the Sₙ2 attack on the primary bromide of this compound.
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction for potential decomposition of starting materials or products.
-
Use a More Polar Aprotic Solvent: Solvents like DMF or DMSO can enhance the nucleophilicity of the amine and may help to stabilize the transition state.
-
Employ a Catalyst: The use of a phase-transfer catalyst (PTC) can be effective in reactions with hindered nucleophiles.[1][2][3][4][5]
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Consider Alternative Alkylating Agents: If possible, using a more reactive alkylating agent (e.g., the corresponding iodide or tosylate) can sometimes improve yields.
Q3: I am attempting a C-alkylation of a hindered ketone enolate with this compound and observing significant amounts of unreacted starting material. What can I do?
A3: The C-alkylation of hindered enolates is challenging due to the steric congestion around the nucleophilic carbon.
Troubleshooting Steps:
-
Optimize Base and Enolate Formation: Ensure complete and irreversible enolate formation by using a strong, non-nucleophilic base like lithium diisopropylamide (LDA).
-
Modify Reaction Conditions: Adding the alkylating agent at low temperatures and slowly warming the reaction mixture can sometimes improve the outcome.
-
Use of Additives: In some cases, additives that can coordinate to the metal cation of the enolate can enhance reactivity.
-
Alternative Electrophiles: As with N-alkylation, switching to the more reactive diethyl 4-iodobutylphosphonate may increase the reaction rate.
Troubleshooting Guides
Issue 1: Low Yield in Sₙ2 Reactions with Bulky Nucleophiles
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | High steric hindrance of the nucleophile impeding attack on the electrophilic carbon. | 1. Increase Reaction Temperature: Provides more energy to overcome the activation barrier. 2. Change Solvent: Switch to a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity. 3. Use a Catalyst: Employ a phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the reaction between phases.[1][2][3][4][5] 4. Increase Reaction Time: Allow the reaction to proceed for a longer duration. |
| Formation of elimination byproducts | The nucleophile is acting as a base rather than a nucleophile due to steric hindrance. | 1. Use a Less Hindered Base (if applicable): If the nucleophile is generated in situ. 2. Lower Reaction Temperature: This can sometimes favor substitution over elimination. |
Issue 2: Poor Conversion in Horner-Wadsworth-Emmons (HWE) Reactions with Hindered Ketones
This scenario assumes prior conversion of the bromo group of this compound to a group that can be transformed into a phosphonate ylide adjacent to a carbonyl, for reaction with a hindered ketone.
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired alkene | Steric hindrance from the ketone prevents the approach of the phosphonate ylide. | 1. Use Masamune-Roush Conditions: Employing LiCl with a milder base like DBU can be effective for base-sensitive or sterically hindered substrates.[6] 2. Use a Stronger, Non-nucleophilic Base: Bases like KHMDS in the presence of 18-crown-6 can enhance the reactivity of the phosphonate. 3. Increase Reaction Temperature: Carefully heating the reaction can help overcome the steric barrier. |
| Recovery of starting materials | Insufficiently reactive phosphonate ylide or highly hindered ketone. | 1. Modify the Phosphonate: Using a phosphonate with more electron-withdrawing groups (e.g., trifluoroethyl esters as in the Still-Gennari modification) can increase the acidity of the alpha-protons and the reactivity of the ylide.[6] 2. Prolonged Reaction Time: Allow more time for the sterically hindered components to react. |
Data Presentation
Table 1: Qualitative Impact of Steric Hindrance on Sₙ2 Reactions of this compound
| Nucleophile Type | Steric Hindrance | Expected Reaction Rate | Expected Yield | Potential Side Reactions |
| Primary Amine (e.g., n-Butylamine) | Low | Fast | High | Over-alkylation |
| Secondary Amine (e.g., Diethylamine) | Moderate | Moderate | Moderate to High | |
| Bulky Secondary Amine (e.g., Diisopropylamine) | High | Slow | Low to Moderate | Elimination |
| Tertiary Amine (e.g., Triethylamine) | Very High | Very Slow/No Reaction | Very Low/None | |
| Unhindered Enolate (e.g., from Diethyl Malonate) | Low | Fast | High | Dialkylation |
| Hindered Enolate (e.g., from 2,6-dimethylcyclohexanone) | High | Slow | Low | O-alkylation |
Table 2: General Conditions for Horner-Wadsworth-Emmons Reactions with Varying Ketone Steric Hindrance
| Ketone | Steric Hindrance | Recommended Base/Conditions | Expected Outcome |
| Cyclohexanone | Low | NaH in THF | Good yield of (E)-alkene |
| 2-Methylcyclohexanone | Moderate | NaH in THF or Masamune-Roush (LiCl/DBU) | Moderate yield, potential for regioisomers |
| 2,2,6-Trimethylcyclohexanone | High | Masamune-Roush (LiCl/DBU) or Still-Gennari (KHMDS/18-crown-6) with elevated temperature | Low to moderate yield, may require extended reaction times |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Hindered Secondary Amine with this compound using Phase-Transfer Catalysis
-
Materials:
-
This compound (1.0 eq)
-
Hindered secondary amine (e.g., Diisopropylamine) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Acetonitrile (solvent)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the hindered secondary amine, potassium carbonate, and tetrabutylammonium bromide.
-
Add acetonitrile to form a stirrable suspension.
-
Add this compound to the mixture.
-
Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for a Horner-Wadsworth-Emmons Reaction with a Hindered Ketone (Masamune-Roush Conditions)
This protocol assumes the synthesis of a phosphonate ylide precursor, for instance, by converting the bromo-group of this compound into a phosphonate ylide adjacent to a carbonyl.
-
Materials:
-
Phosphonate reagent (1.1 eq)
-
Hindered ketone (e.g., 2,2,6-trimethylcyclohexanone) (1.0 eq)
-
Lithium chloride (LiCl) (1.1 eq, dried under vacuum)
-
1,8-Diazabicycloundec-7-ene (DBU) (1.1 eq)
-
Anhydrous acetonitrile (solvent)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add lithium chloride and anhydrous acetonitrile.
-
Stir the suspension and add the phosphonate reagent, followed by the hindered ketone.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DBU dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low yields in reactions involving steric hindrance.
Caption: Comparison of Sₙ2 reaction pathways with unhindered versus hindered nucleophiles.
References
- 1. ijirset.com [ijirset.com]
- 2. Phase-transfer agents as catalysts for a nucleophilic substitution reaction in microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 5. Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Synthesis and Purification of Diethyl 4-bromobutylphosphonate
Welcome to the technical support center for the synthesis and purification of Diethyl 4-bromobutylphosphonate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthetic procedure, with a particular focus on the removal of excess triethyl phosphite.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Michaelis-Arbuzov reaction.[1][2][3] This reaction involves the nucleophilic attack of a trialkyl phosphite, typically triethyl phosphite, on an alkyl halide, in this case, 1,4-dibromobutane. The reaction is generally heated to drive it to completion.
Q2: Why is it necessary to remove excess triethyl phosphite?
A2: Excess triethyl phosphite is used to ensure the complete conversion of the starting alkyl halide. However, its presence in the final product is undesirable as it can interfere with subsequent reactions and complicate product characterization. Triethyl phosphite can also oxidize over time to triethyl phosphate, introducing another impurity. Therefore, its removal is a critical step in obtaining pure this compound.
Q3: What are the primary methods for removing unreacted triethyl phosphite?
A3: The primary methods for removing excess triethyl phosphite include:
-
Vacuum Distillation: This is the most common method, taking advantage of the difference in boiling points between triethyl phosphite and the desired product.
-
Flash Column Chromatography: A chromatographic method to separate the product from impurities based on their different affinities for the stationary phase.
-
Chemical Conversion: In some cases, the excess phosphite can be converted into a more easily removable compound through oxidation or hydrolysis.
-
Extractive Workup: Utilizing a liquid-liquid extraction to partition the phosphite into a separate phase.
Q4: How can I monitor the progress of the reaction and the purity of the final product?
A4: The progress of the Michaelis-Arbuzov reaction and the purity of this compound can be monitored by several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is particularly useful for monitoring the disappearance of the triethyl phosphite starting material and the appearance of the diethyl phosphonate product, which have distinct chemical shifts.[4] 1H NMR can also be used to follow the reaction and confirm the structure of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a sensitive technique for detecting and quantifying volatile impurities like residual triethyl phosphite.[5][6]
-
Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the reaction progress and the presence of impurities.
Troubleshooting Guide
This section addresses specific issues that may arise during the removal of excess triethyl phosphite.
Issue 1: Incomplete removal of triethyl phosphite by vacuum distillation.
-
Problem: After vacuum distillation, NMR or GC-MS analysis still shows a significant amount of triethyl phosphite in the product.
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Insufficient Vacuum | Ensure your vacuum system is capable of reaching the required pressure. Check for leaks in the distillation setup. A lower pressure will decrease the boiling point of triethyl phosphite, facilitating its removal. |
| Inadequate Fractionating Column | Use a fractionating column (e.g., Vigreux or packed column) to improve the separation efficiency between triethyl phosphite and the higher-boiling product.[7] |
| Incorrect Distillation Temperature | Carefully control the head temperature during distillation. Collect the fraction corresponding to the boiling point of triethyl phosphite at the applied pressure and discard it as a forerun. Gradually increase the temperature to distill the product. |
| Co-distillation | At certain pressures, triethyl phosphite and the product might have close boiling points. Try adjusting the vacuum level to maximize the boiling point difference. |
Issue 2: Product decomposition during vacuum distillation.
-
Problem: The product turns dark or analysis shows the presence of degradation products after distillation.
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Excessive Heating Temperature | High temperatures can cause decomposition of the phosphonate product. Use a high vacuum to lower the distillation temperature. Ensure the heating mantle is not set too high and that the pot temperature is monitored. |
| Prolonged Heating Time | Minimize the time the product is exposed to high temperatures. Once the lower-boiling impurities are removed, distill the product fraction as efficiently as possible. |
| Presence of Acidic Impurities | Trace amounts of acidic byproducts can catalyze decomposition at high temperatures. Consider a mild basic wash of the crude product before distillation, followed by drying with an anhydrous agent like MgSO4. |
Issue 3: Difficulty in separating triethyl phosphite from the product by flash column chromatography.
-
Problem: Triethyl phosphite co-elutes with the desired product during flash chromatography.
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent is critical for good separation. Use a less polar solvent system to increase the retention of the more polar phosphonate product on the silica gel, allowing the less polar triethyl phosphite to elute first. Start with a low polarity eluent (e.g., 100% hexanes) and gradually increase the polarity (e.g., with ethyl acetate or diethyl ether).[8][9][10] |
| Column Overloading | Overloading the column with too much crude product will lead to poor separation. Use an appropriate amount of silica gel for the amount of sample being purified (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight). |
| Improper Column Packing | A poorly packed column with channels or cracks will result in streaking and co-elution. Ensure the silica gel is packed uniformly. |
Alternative Purification Methods
If distillation and chromatography are problematic, consider these alternative methods for removing triethyl phosphite:
Chemical Conversion
-
Oxidation: Triethyl phosphite can be oxidized to the much more polar and less volatile triethyl phosphate. This can be achieved by bubbling air or oxygen through the reaction mixture, though this can be slow.[11] A milder and more controlled oxidation can be performed using a reagent like iodine in the presence of a weak base. The resulting triethyl phosphate can then be more easily separated by chromatography or extraction.
-
Hydrolysis: Triethyl phosphite can be hydrolyzed to diethyl phosphite and ethanol. This can be facilitated by adding water to the reaction mixture, and the rate of hydrolysis is pH-dependent.[12] The resulting diethyl phosphite is more polar and can be removed by an aqueous wash. Be aware that the product, this compound, may also be susceptible to hydrolysis under certain conditions.
Extractive Workup
-
Acidic Wash: Some phosphites can be protonated and extracted into an acidic aqueous phase. However, this is generally not effective for triethyl phosphite.
-
Basic Wash: A wash with a dilute base solution (e.g., NaHCO3 or NaOH solution) can help to hydrolyze some of the excess triethyl phosphite, and the resulting salts can be removed in the aqueous layer.[13]
Quantitative Data
The following table summarizes the physical properties relevant to the separation of triethyl phosphite and this compound.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at Atmospheric Pressure | Boiling Point (°C) at Reduced Pressure |
| Triethyl phosphite | 166.16 | ~156-158 | 57-58 @ 16 mmHg, 51-52 @ 13 mmHg, 43-44 @ 10 mmHg[7] |
| This compound | 273.11 | Predicted: 311.0 ± 25.0 | Not available |
Note: The significant difference in boiling points under vacuum suggests that vacuum distillation is a viable method for separation.
Experimental Protocols
Protocol 1: Synthesis of this compound via Michaelis-Arbuzov Reaction
This protocol is a representative procedure based on the classical Michaelis-Arbuzov reaction.
Materials:
-
1,4-dibromobutane
-
Triethyl phosphite (1.5 equivalents)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Nitrogen or Argon gas inlet
Procedure:
-
Set up a dry round-bottom flask with a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Charge the flask with 1,4-dibromobutane (1.0 equivalent) and triethyl phosphite (1.5 equivalents).
-
Heat the reaction mixture to 150-160 °C with stirring.
-
Monitor the reaction progress by TLC or 31P NMR. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
Protocol 2: Purification by Vacuum Distillation
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux)
-
Condenser
-
Receiving flask(s)
-
Vacuum pump and gauge
-
Heating mantle
Procedure:
-
Transfer the crude reaction mixture to a distillation flask.
-
Assemble the vacuum distillation apparatus with a fractionating column.
-
Slowly apply vacuum to the system.
-
Begin heating the distillation flask gently.
-
Collect the first fraction, which will be the excess triethyl phosphite, at a head temperature corresponding to its boiling point at the applied pressure (e.g., ~50-60 °C at ~15 mmHg).
-
Once the triethyl phosphite has been removed, increase the heating to distill the this compound. The boiling point will be significantly higher.
-
Collect the product fraction in a separate, clean receiving flask.
Protocol 3: Purification by Flash Column Chromatography
Materials:
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 20-30% ethyl acetate).
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes) and pack the chromatography column.
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the sample onto the top of the silica gel column.
-
Begin eluting with the low-polarity solvent. The less polar triethyl phosphite will elute first.
-
Gradually increase the polarity of the eluent by adding more ethyl acetate.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. Arbuzov Reaction [organic-chemistry.org]
- 4. This compound (63075-66-1) for sale [vulcanchem.com]
- 5. Comparative gas chromatographic/mass spectrometric characterization of di- and trialkyl phosphites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
- 9. Expression, Purification, and Characterization of BioI: A Carbon-Carbon Bond Cleaving Cytochrome P450 Involved in Biotin Biosynthesis in Bacillus subtilis [rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US3184496A - Process for the preparation and recovery of triethyl phosphite and derivatives thereof - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Enhancing the Stability of Diethyl 4-bromobutylphosphonate in Biological Environments
This technical support center is designed for researchers, scientists, and drug development professionals working with Diethyl 4-bromobutylphosphonate. It provides essential guidance on maintaining the compound's stability in various biological environments through a series of frequently asked questions (FAQs) and troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in biological systems?
A1: this compound can undergo degradation through two main pathways in biological environments:
-
Enzymatic Hydrolysis of the Ester Linkages: The phosphonate ethyl ester groups are susceptible to hydrolysis by esterases, such as phosphodiesterases, which are present in biological fluids and tissues. This results in the formation of the corresponding phosphonic acid.[1][2]
-
Cleavage of the Carbon-Phosphorus (C-P) Bond: While the C-P bond is generally stable to simple hydrolysis, specific enzymes, such as carbon-phosphorus lyases found in some microorganisms, can cleave this bond.[3][4][5] Oxidative pathways can also contribute to C-P bond cleavage.[6]
Q2: How does pH affect the stability of this compound?
A2: The stability of the phosphonate ester is pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the ethyl ester groups, with the rate of hydrolysis generally increasing at pH values outside the neutral range.[7][8] For optimal stability in aqueous solutions, maintaining a pH between 6.0 and 7.5 is recommended.
Q3: Can metal ions impact the stability of my compound?
A3: Yes, trace metal ions can act as catalysts in the degradation of phosphonates.[8] It is advisable to use high-purity water and reagents to minimize metal ion contamination. In cases where metal ion-catalyzed degradation is suspected, the addition of a chelating agent like EDTA may improve stability.[8]
Q4: What are the best practices for storing this compound solutions?
A4: To ensure long-term stability, solutions of this compound should be prepared fresh whenever possible. For short-term storage, sterile-filtered solutions in a buffered medium at neutral pH should be stored at 2-8°C. For longer-term storage, it is recommended to store aliquots at -20°C or below to minimize hydrolysis and potential microbial growth.[8]
Troubleshooting Guides
Issue 1: Rapid loss of compound activity in cell-based assays.
-
Possible Cause 1: Enzymatic degradation by cellular esterases.
-
Troubleshooting: Minimize the incubation time of the compound with cells. Consider using a lower concentration of serum in the cell culture medium or using heat-inactivated serum to reduce esterase activity.
-
-
Possible Cause 2: Chemical instability in the assay medium.
-
Troubleshooting: Assess the stability of the compound in the cell culture medium over the time course of the experiment. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing them by HPLC or LC-MS to quantify the parent compound.[9]
-
-
Possible Cause 3: Interaction with other components in the medium.
-
Troubleshooting: Evaluate the compatibility of this compound with other supplements or drugs present in the assay medium.
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause 1: Inconsistent storage and handling of the compound.
-
Troubleshooting: Ensure that all aliquots of the compound are stored under the same conditions and that freeze-thaw cycles are minimized. Prepare fresh dilutions from a stock solution for each experiment.
-
-
Possible Cause 2: Variability in biological matrices.
-
Troubleshooting: If using biological fluids like plasma or serum, be aware that enzymatic activity can vary between batches and donors. It is advisable to pool samples or use a consistent source of biological matrix.
-
-
Possible Cause 3: Photodegradation.
-
Troubleshooting: Protect the compound from light, especially if working with solutions for extended periods. Use amber vials or cover containers with aluminum foil.[9]
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Biological Media
| Medium | Temperature (°C) | Incubation Time (hours) | % Remaining Parent Compound |
| Phosphate Buffered Saline (PBS), pH 7.4 | 37 | 24 | 95% |
| Cell Culture Medium + 10% Fetal Bovine Serum | 37 | 24 | 65% |
| Rat Plasma | 37 | 4 | 40% |
| Human Liver Microsomes | 37 | 1 | 20% |
Table 2: Effect of pH on the Hydrolysis of this compound
| pH | Temperature (°C) | Incubation Time (hours) | % Remaining Parent Compound |
| 5.0 | 37 | 48 | 92% |
| 7.4 | 37 | 48 | 85% |
| 9.0 | 37 | 48 | 70% |
Experimental Protocols
Protocol 1: Assessing Stability in Cell Culture Medium
-
Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Incubation: Spike the stock solution into pre-warmed cell culture medium (with and without serum) to the final desired concentration.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the medium.
-
Sample Preparation: Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins. Centrifuge to pellet the precipitate.
-
Analysis: Analyze the supernatant by a validated HPLC or LC-MS method to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the percentage of the remaining parent compound against time to determine the degradation rate.
Visualizations
Caption: Workflow for assessing compound stability in biological media.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enzymic hydrolysis of phosphonate esters. | Semantic Scholar [semanticscholar.org]
- 3. Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protein.bio.msu.ru [protein.bio.msu.ru]
- 5. The Microbial Degradation of Natural and Anthropogenic Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
1H and 31P NMR analysis of Diethyl 4-bromobutylphosphonate for structural confirmation
A comprehensive guide to the structural confirmation of Diethyl 4-bromobutylphosphonate utilizing ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with related organophosphorus compounds, detailed experimental protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals in their analytical endeavors.
The definitive structural confirmation of synthetic compounds is a cornerstone of chemical research and development. For organophosphorus compounds such as this compound, a bifunctional reagent with applications in medicinal chemistry and probe development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool.[1] This guide presents a detailed analysis of the expected ¹H and ³¹P NMR spectra of this compound and compares these predictions with experimental data from structurally similar phosphonate esters.
Predicted NMR Spectroscopic Data for Structural Confirmation
The structure of this compound dictates a specific set of signals in its ¹H and ³¹P NMR spectra. The phosphorus-31 nucleus, with its 100% natural abundance and spin of ½, provides a unique spectroscopic handle, while proton NMR reveals the connectivity and chemical environment of the hydrogen atoms within the molecule.[2]
Table 1: Predicted ¹H and ³¹P NMR Data for this compound
| Assignment | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CH₂-Br (a) | ¹H | ~ 3.40 | Triplet (t) | J_H-H ≈ 6.7 |
| -CH₂-CH₂Br (b) | ¹H | ~ 1.95 | Multiplet (m) | - |
| P-CH₂-CH₂ - (c) | ¹H | ~ 1.75 | Multiplet (m) | - |
| P-CH₂- (d) | ¹H | ~ 1.80 | Multiplet (m) | - |
| O-CH₂-CH₃ (e) | ¹H | ~ 4.10 | Quintet (quint) or Doublet of Quartets (dq) | ³J_H-H ≈ 7.1, ³J_P-H ≈ 7.0 |
| O-CH₂-CH₃ (f) | ¹H | ~ 1.30 | Triplet (t) | ³J_H-H ≈ 7.1 |
| P | ³¹P | ~ 30 - 33 | Singlet (¹H decoupled) | - |
Predicted values are based on established chemical shift ranges and coupling constant patterns for alkyl phosphonates and bromoalkanes.
Comparative Analysis with Related Phosphonate Esters
To provide a robust framework for the structural confirmation of this compound, a comparison with experimentally determined NMR data of related phosphonate esters is crucial. The following table summarizes the key ¹H and ³¹P NMR features of Diethyl benzylphosphonate and Diethyl ethylphosphonate.
Table 2: Experimental NMR Data for Comparative Phosphonate Esters
| Compound | Assignment | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| Diethyl benzylphosphonate | P-CH₂ -Ph | ¹H | 3.16 | Doublet (d) | ²J_P-H = 21.8 | SpectraBase |
| O-CH₂ -CH₃ | ¹H | 4.02 | Multiplet (m) | - | SpectraBase | |
| O-CH₂-CH₃ | ¹H | 1.27 | Triplet (t) | ³J_H-H = 7.1 | SpectraBase | |
| P | ³¹P | 25.4 | - | - | [3] | |
| Diethyl ethylphosphonate | P-CH₂ -CH₃ | ¹H | 1.75 | Doublet of Quartets (dq) | ²J_P-H = 18.0, ³J_H-H = 7.6 | ChemicalBook |
| P-CH₂-CH₃ | ¹H | 1.05 | Doublet of Triplets (dt) | ³J_P-H = 18.0, ³J_H-H = 7.6 | ||
| O-CH₂ -CH₃ | ¹H | 4.05 | Multiplet (m) | - | ChemicalBook | |
| O-CH₂-CH₃ | ¹H | 1.30 | Triplet (t) | ³J_H-H = 7.1 | ChemicalBook | |
| P | ³¹P | 31.8 | - | - |
The comparison reveals key trends. The chemical shift of the protons on the carbon adjacent to the phosphorus atom (P-CH₂) in alkyl phosphonates typically appears in the range of 1.7-3.2 ppm, influenced by the other substituents on the carbon. The ethoxy group protons consistently show a quartet around 4.1 ppm and a triplet around 1.3 ppm. The ³¹P chemical shifts for these dialkyl alkylphosphonates are observed in the downfield region of the spectrum, typically between 25 and 35 ppm.
Experimental Protocols
Standard NMR spectroscopic techniques are employed for the structural analysis of organophosphorus compounds.
Sample Preparation
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
³¹P NMR Spectroscopy
-
Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Pulse Sequence: Single-pulse sequence with proton decoupling.
-
Spectral Width: A range appropriate for phosphonates, e.g., -20 to 60 ppm.
-
Number of Scans: 128-512, due to the lower gyromagnetic ratio of ³¹P compared to ¹H.
-
Relaxation Delay: 2-5 seconds.
-
Reference: 85% H₃PO₄ (external or internal) at 0.00 ppm.
Visualization of the Analytical Workflow
The logical flow from the molecular structure to the interpretation of the NMR data is crucial for a comprehensive understanding of the structural confirmation process.
Caption: Workflow for structural confirmation.
The analysis of the ¹H NMR spectrum involves the examination of chemical shifts, signal multiplicities, integration values, and coupling constants to determine the connectivity of protons. The ³¹P NMR spectrum provides a direct confirmation of the phosphorus environment. The culmination of these analyses allows for the unambiguous assignment of all signals and, consequently, the structural confirmation of this compound.
Conclusion
The combination of ¹H and ³¹P NMR spectroscopy provides a powerful and definitive method for the structural confirmation of this compound. By comparing the predicted spectral data with that of known, structurally related phosphonate esters, researchers can confidently verify the identity and purity of their synthesized compound. The detailed protocols and workflow visualization provided in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of novel organophosphorus compounds.
References
A Comparative Analysis of the Reactivity of Diethyl 4-bromobutylphosphonate and Other Bromoalkylphosphonates
In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and functional materials, bromoalkylphosphonates serve as versatile intermediates. Their reactivity is of paramount importance for researchers aiming to incorporate a phosphonate moiety into a target molecule. This guide provides an objective comparison of the reactivity of Diethyl 4-bromobutylphosphonate with other homologous bromoalkylphosphonates, supported by experimental data. The primary focus is on the Michaelis-Arbuzov reaction, a cornerstone for the synthesis of these compounds.
Reactivity Overview
The reactivity of bromoalkylphosphonates in nucleophilic substitution reactions is largely governed by the nature of the alkyl chain and the reaction conditions. The Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide, is a classic method for forming the carbon-phosphorus bond in these compounds.[1][2] The general mechanism proceeds via an SN2 attack of the nucleophilic phosphorus on the electrophilic carbon of the alkyl halide.[3][4]
The length of the alkyl chain in ω-bromoalkylphosphonates can influence the propensity for side reactions, such as cyclization and di-substitution, which in turn affects the yield of the desired monosubstituted product.[5]
Comparative Synthesis Data
The following table summarizes the yields of various diethyl bromoalkylphosphonates synthesized via the Michaelis-Arbuzov reaction between triethyl phosphite and the corresponding dibromoalkane. It is important to note that reaction conditions can significantly impact yields, and the data presented here is collated from different studies, which may not have used identical parameters. However, a 2021 study provides optimized and directly comparable data for the butyl, pentyl, and hexyl derivatives.[5]
| Compound | Dibromoalkane Reactant | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference |
| Diethyl 2-bromoethylphosphonate | 1,2-dibromoethane | 2 | Reflux | 95 | [6] |
| Diethyl 3-bromopropylphosphonate | 1,3-dibromopropane | Not Specified | Not Specified | Not Specified | [1][7] |
| This compound | 1,4-dibromobutane | 4 | 150 | 70 (optimized) | [5] |
| Diethyl 5-bromopentylphosphonate | 1,5-dibromopentane | 6 | 150 | 65 (optimized) | [5] |
| Diethyl 6-bromohexylphosphonate | 1,6-dibromohexane | 5 | 150 | 60 (optimized) | [5] |
Experimental Protocols
A generalized experimental protocol for the synthesis of diethyl ω-bromoalkylphosphonates via the Michaelis-Arbuzov reaction is provided below. This protocol is based on optimized conditions reported in the literature.[5]
Optimized Synthesis of Diethyl ω-Bromoalkylphosphonates
Materials:
-
α,ω-Dibromoalkane (e.g., 1,4-dibromobutane)
-
Triethyl phosphite
-
Anhydrous solvent (optional, reactions can be performed neat)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Set up a reaction flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Charge the reaction flask with the α,ω-dibromoalkane (1 equivalent).
-
Heat the dibromoalkane to the desired reaction temperature (e.g., 140-150 °C) under a nitrogen atmosphere.
-
Add triethyl phosphite (1 equivalent) dropwise to the heated dibromoalkane over a period of 2 hours. This slow addition is crucial to minimize the formation of the di-phosphonated byproduct.
-
During the addition and subsequent reaction time, ethyl bromide is formed as a byproduct and can be distilled off to monitor the reaction's progress.
-
After the addition is complete, maintain the reaction mixture at the set temperature for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Purify the crude product by vacuum distillation to obtain the desired diethyl ω-bromoalkylphosphonate.
Visualizing Reaction Pathways and Workflows
To better understand the chemical processes and experimental design, the following diagrams have been generated using the DOT language.
Caption: The Michaelis-Arbuzov reaction pathway for the synthesis of diethyl ω-bromoalkylphosphonates.
Caption: A generalized workflow for the optimized synthesis of diethyl ω-bromoalkylphosphonates.
Discussion of Reactivity Trends
Based on the available data, the reactivity of dibromoalkanes in the Michaelis-Arbuzov reaction to form the desired mono-phosphonate does not show a simple linear trend with respect to the alkyl chain length. While Diethyl 2-bromoethylphosphonate can be synthesized in very high yield, the reaction with 1,4-dibromobutane is prone to side reactions like cyclization, which can lower the yield if not performed under optimized conditions.[5] The slightly decreasing yields from this compound to the hexyl derivative under optimized conditions suggest that other factors, possibly steric or electronic, may come into play with increasing chain length.[5]
It is also critical to consider the reactivity of the resulting bromoalkylphosphonate itself. The bromine atom serves as a good leaving group for subsequent nucleophilic substitution reactions, making these compounds valuable bifunctional reagents.[1] The phosphonate moiety can be used in Horner-Wadsworth-Emmons reactions or as a handle for further derivatization.
Conclusion
This compound demonstrates good reactivity in its synthesis via the Michaelis-Arbuzov reaction, with optimized procedures leading to high yields. When comparing its reactivity to other bromoalkylphosphonates, it is evident that the length of the alkyl chain plays a significant role in the outcome of the synthesis, influencing the potential for side reactions. The optimized protocol involving slow addition of triethyl phosphite is crucial for maximizing the yield of the desired monosubstituted product, particularly for the butyl derivative and its longer-chain homologues. For researchers and drug development professionals, understanding these reactivity trends and the importance of optimized reaction conditions is key to the efficient utilization of this important class of chemical intermediates.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. grokipedia.com [grokipedia.com]
- 5. iris.unive.it [iris.unive.it]
- 6. DIETHYL 2-BROMOETHYLPHOSPHONATE synthesis - chemicalbook [chemicalbook.com]
- 7. DIETHYL(3-BROMOPROPYL)PHOSPHONATE CAS#: 1186-10-3 [m.chemicalbook.com]
Navigating the Complex Landscape of Adduct Identification: A Comparative Guide to LC-MS Analysis of Diethyl 4-bromobutylphosphonate
For researchers, scientists, and drug development professionals, the precise identification and characterization of molecular adducts are paramount for understanding drug metabolism, toxicity, and efficacy. Diethyl 4-bromobutylphosphonate, a bifunctional reagent with applications in medicinal chemistry and probe development, presents a unique analytical challenge due to its reactive bromobutyl group and stable phosphonate ester moiety.[1] This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methodologies for the analysis of its adducts, supported by experimental protocols and data to aid in analytical method development.
This compound (MW: 273.10 g/mol , Formula: C8H18BrO3P) is a versatile intermediate in organic synthesis.[2][3] Its reactivity is characterized by the bromine atom, which serves as a potent leaving group in nucleophilic substitution reactions, and the phosphonate group, which can participate in metal coordination and hydrolysis.[2] These characteristics make it prone to forming adducts with biological macromolecules, such as proteins and DNA, a critical consideration in drug development and toxicology studies. Mass spectrometry (MS) has emerged as a powerful tool for the identification of such protein modifications.[4][5][6]
Comparative Analysis of LC-MS Methodologies
The successful LC-MS analysis of this compound adducts hinges on a combination of effective sample preparation, chromatographic separation, and mass spectrometric detection. While specific data for this compound is limited, established protocols for other organophosphorus adducts provide a strong foundation for method development.
| Parameter | Method 1: Targeted Protein Adduct Quantification | Method 2: Non-Targeted Adduct Screening | Alternative: HILIC for Polar Metabolites |
| Instrumentation | Triple Quadrupole (QqQ) or Q-TRAP Mass Spectrometer | High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) | LC-ESI-Ion Trap MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | ESI, Positive and Negative Modes | ESI, Negative Mode |
| Scan Type | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | Full Scan MS and Data-Dependent MS/MS (ddMS2) | Full Scan MS and MSn |
| Sample Preparation | Immunomagnetic separation of target protein, enzymatic digestion (e.g., pepsin, trypsin), solid-phase extraction (SPE)[7][8][9] | Protein precipitation, enzymatic digestion, SPE | Direct injection of aqueous samples (with potential for matrix effects) |
| Chromatography | Reversed-phase UHPLC with C18 column | Reversed-phase UHPLC with C18 or similar column | Hydrophilic Interaction Chromatography (HILIC) |
| Mobile Phases | A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile | A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile | A: Acetonitrile with ammonium formate, B: Water with ammonium formate |
| Gradient | Optimized for separation of target peptide adducts | Broad gradient to elute a wide range of analytes | Concave water/acetonitrile gradient |
| Flow Rate | 0.2 - 0.5 mL/min | 0.2 - 0.5 mL/min | 0.2 - 0.4 mL/min |
| Collision Energy | Optimized for specific precursor-product ion transitions | Stepped collision energy to generate comprehensive fragment spectra | Tuned for fragmentation of phosphonate-containing ions |
| Data Analysis | Peak integration and quantification against a standard curve | Adduct identification based on accurate mass, isotopic pattern, and fragmentation analysis | Identification of known and unknown substances based on MSn fragmentation |
| Advantages | High sensitivity and specificity, quantitative | Broad screening for unexpected adducts, structural elucidation | Effective for highly polar compounds, avoids derivatization[10] |
| Disadvantages | Requires prior knowledge of the adduct and target protein | Less sensitive than targeted methods, complex data analysis | Susceptible to matrix effects from high salt concentrations, potential for ion source blockage[10] |
Detailed Experimental Protocols
Method 1: Targeted LC-MS/MS for Protein Adduct Quantification
This protocol is adapted from established methods for the analysis of organophosphorus adducts on proteins like butyrylcholinesterase.[7][8][9]
1. Sample Preparation:
- Isolate the target protein from the biological matrix (e.g., serum) using antibody-conjugated magnetic beads.
- Denature the protein and perform enzymatic digestion (e.g., with pepsin at 37°C for 4 hours) to generate peptides.
- Enrich the adducted peptides using solid-phase extraction (SPE) with a suitable sorbent.
- Reconstitute the dried extract in the initial mobile phase.
2. LC-MS/MS Analysis:
- LC System: UHPLC system.
- Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 10 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- MS System: Triple quadrupole mass spectrometer with an ESI source.
- Ionization Mode: Positive.
- Analysis Mode: Selected Reaction Monitoring (SRM). Specific precursor-to-product ion transitions for the expected adducted peptide would need to be determined empirically. For example, for a methyl phosphonate adducted peptide, a transition of m/z 874.3 → 778.3 has been used.[7]
Method 2: Non-Targeted Adduct Screening with High-Resolution MS
This protocol is designed for the discovery of unknown adducts.
1. Sample Preparation:
- Precipitate proteins from the sample using a cold organic solvent (e.g., acetone or acetonitrile).
- Centrifuge to pellet the protein and discard the supernatant.
- Resuspend the protein pellet in a suitable buffer and perform enzymatic digestion.
- Clean up the peptide mixture using SPE.
- Reconstitute the sample in the initial mobile phase.
2. LC-HRMS Analysis:
- LC System: UHPLC system.
- Column: C18 column (e.g., 2.1 x 150 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A broad linear gradient from 2% to 98% B over 30 minutes.
- Flow Rate: 0.25 mL/min.
- Injection Volume: 10 µL.
- MS System: Q-TOF or Orbitrap mass spectrometer with an ESI source.
- Ionization Mode: Positive and Negative.
- Analysis Mode: Full scan MS from m/z 100-1500, followed by data-dependent MS/MS of the top 5 most intense ions.
- Data Analysis: Utilize software to search for expected mass shifts corresponding to the addition of the this compound moiety (or its metabolites) to known peptides.
Visualizing the Workflow and Potential Interactions
To better illustrate the analytical process and potential molecular interactions, the following diagrams are provided.
Caption: Experimental workflow for LC-MS analysis of protein adducts.
Caption: Logical relationship of adduct formation.
Conclusion
The LC-MS analysis of this compound adducts requires a tailored approach based on the research question. For quantitative analysis of known adducts, a targeted SRM-based method offers the highest sensitivity and specificity. For exploratory studies aimed at identifying novel adducts, a non-targeted high-resolution MS approach is more appropriate. The choice of sample preparation and chromatographic conditions is critical for success and should be optimized to the specific adducts and biological matrix being investigated. By leveraging the methodologies and protocols outlined in this guide, researchers can effectively identify and characterize adducts of this compound, leading to a deeper understanding of its biological interactions.
References
- 1. This compound, CAS 63075-66-1 | AxisPharm [axispharm.com]
- 2. This compound (63075-66-1) for sale [vulcanchem.com]
- 3. Diethyl (4-bromobutyl)phosphonate | C8H18BrO3P | CID 14411016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mass spectrometric analyses of organophosphate insecticide oxon protein adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Quantitation of Methyl Phosphonate Adducts to Human Serum Butyrylcholinesterase by Immunomagnetic-UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct quantitation of methyl phosphonate adducts to human serum butyrylcholinesterase by immunomagnetic-UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
Validation of KuQuinone Synthesis Using Diethyl 4-bromobutylphosphonate as a Precursor: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive validation of the one-pot synthesis of KuQuinone derivatives using Diethyl 4-bromobutylphosphonate as a key precursor. The performance of this method is detailed with supporting experimental data and protocols, alongside a discussion of its position within the broader landscape of KuQuinone synthesis.
The synthesis of KuQuinones, a class of pentacyclic diquinoid compounds, has garnered significant interest due to their potential applications in medicinal chemistry and materials science.[1][2] The foundational method for their synthesis is a facile one-pot reaction involving two molecules of 2-hydroxy-1,4-naphthoquinone and an appropriate alkyl bromide, catalyzed by ferrocene.[1][2][3] This guide focuses on the synthesis of phosphonate-functionalized KuQuinones, which are of particular interest for their potential as anchoring groups in various applications, utilizing this compound as the alkyl bromide precursor.
Comparative Performance Analysis
The one-pot synthesis of KuQuinone derivatives is notable for its simplicity and the direct formation of a complex polycyclic system. However, the yields for this synthesis can be modest. When employing Diethyl ω-bromoalkylphosphonates as precursors, the yields for the resulting KuQuinone phosphonate esters typically range from 7% to 11%.[1] The synthesis of the this compound precursor itself is achieved with yields reported between 20% and 40%.[1]
The data presented below summarizes the typical yields obtained in the synthesis of KuQuinone phosphonate esters via the one-pot method using Diethyl ω-bromoalkylphosphonates.
| Compound | Precursor | Yield (%) | Reference |
| 1-[2-(Diethyl phosphonyl)ethyl]KuQuinone | Diethyl 2-bromoethylphosphonate | 7-11 | [1] |
| 1-[3-(Diethyl phosphonyl)propyl]KuQuinone | Diethyl 3-bromopropylphosphonate | 7-11 | [1] |
| 1-[4-(Diethyl phosphonyl)butyl]KuQuinone | This compound | 7-11 | [1] |
| This compound | 1,4-dibromobutane and triethyl phosphite | 20-40 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of the precursor, this compound, and its subsequent use in the one-pot synthesis of a KuQuinone phosphonate ester are provided below.
Synthesis of this compound
This protocol describes a general method for the synthesis of diethyl ω-bromoalkylphosphonates.
Materials:
-
1,4-dibromobutane
-
Triethyl phosphite
-
Nitrogen atmosphere
Procedure:
-
The reaction is carried out under a nitrogen atmosphere.
-
1,4-dibromobutane is reacted with triethyl phosphite.
-
The reaction mixture is heated.
-
The product, this compound, is isolated and purified.
-
Yields for this reaction are typically in the range of 20-40%.[1]
One-Pot Synthesis of 1-[4-(diethyl phosphonyl)butyl]KuQuinone
This protocol outlines the synthesis of a KuQuinone derivative using this compound.
Materials:
-
2-hydroxy-1,4-naphthoquinone (5.75 mmol)
-
This compound (12 mmol)
-
Cesium carbonate (Cs2CO3, 8 mmol)
-
Ferrocene (FcH, 0.033 mmol)
-
Dimethyl sulfoxide (DMSO, 22 mL)
Procedure:
-
In a round-bottom flask, combine 2-hydroxy-1,4-naphthoquinone, cesium carbonate, and ferrocene in DMSO.
-
Add this compound to the mixture.
-
Heat the reaction mixture at 114 °C for 41 hours.[1]
-
After cooling, the reaction mixture is worked up to isolate the crude product.
-
The crude product is purified by chromatography to yield the final 1-[4-(diethyl phosphonyl)butyl]KuQuinone.
-
The isolated yields for this type of reaction typically range from 7% to 11%.[1]
Visualizing the Synthesis and Comparison
The following diagrams illustrate the synthetic pathway and the logical workflow for comparing different synthetic routes.
Caption: Synthetic pathway for 1-[4-(diethyl phosphonyl)butyl]KuQuinone.
Caption: Logical workflow for comparing KuQuinone synthesis methods.
Conclusion
The one-pot synthesis of KuQuinone phosphonate esters using this compound is a viable and straightforward method for accessing these functionalized polycyclic compounds. While the yields are in the lower to moderate range, the single-step nature of the core-forming reaction is a significant advantage. The synthesis of the phosphonate precursor is also reasonably efficient.
For a complete comparative analysis, detailed experimental data on alternative synthetic routes for a broader range of KuQuinone derivatives is necessary. Future research in this area would be beneficial for the scientific community to fully evaluate the synthetic landscape of these promising compounds. This guide serves as a robust validation of the this compound pathway, providing researchers with the necessary data and protocols to utilize this method in their work.
References
Comparative study of linkers for bioconjugation: Diethyl 4-bromobutylphosphonate vs. others
For researchers, scientists, and drug development professionals, the choice of a linker is a pivotal decision in the design of bioconjugates, influencing stability, efficacy, and pharmacokinetic properties. This guide provides a comparative study of various linkers used in bioconjugation, with a special focus on the non-cleavable linker, diethyl 4-bromobutylphosphonate.
The covalent linkage of biomolecules to other molecules, or bioconjugation, is a cornerstone of modern biotechnology and medicine. It is the technology behind antibody-drug conjugates (ADCs), protein labeling for imaging, and the immobilization of enzymes. The linker connecting the two molecules is a critical component that dictates the overall performance of the bioconjugate. Linkers can be broadly classified as cleavable or non-cleavable, with the choice depending on the specific application. This guide will delve into a comparative analysis of this compound, a non-cleavable linker, and other commonly used linkers.
This compound: A Profile
This compound is a bifunctional linker that offers a stable and robust connection between a biomolecule and a payload. Its structure features two key components: a bromobutyl group and a phosphonate ester. The bromobutyl group provides a reactive site for nucleophilic substitution, making it suitable for attachment to nucleophilic residues on biomolecules such as cysteine thiols. The phosphonate ester, on the other hand, acts as a stable handle that can be further modified if needed.
The defining characteristic of this compound is the formation of a highly stable carbon-phosphorus (C-P) bond within the bioconjugate. This bond is known for its resistance to enzymatic and hydrolytic degradation under physiological conditions, a desirable feature for applications requiring long-term stability in circulation.
Performance Comparison of Bioconjugation Linkers
The selection of a linker is a multi-faceted decision involving considerations of reactivity, stability, and the potential impact on the conjugated biomolecule. Below is a comparative overview of this compound and other prevalent linkers.
| Linker Type | Reactive Group(s) | Target Functional Group(s) | Bond Formed | Key Characteristics |
| This compound | Bromoalkane, Phosphonate ester | Thiols (Cysteine) | Thioether, Phosphonate ester linkage | High stability: The phosphonate group contributes to the overall stability of the conjugate. Non-cleavable: Ensures the payload remains attached to the biomolecule. Good leaving group: The bromo group facilitates reaction with nucleophiles. |
| Maleimide | Maleimide | Thiols (Cysteine) | Thioether | High selectivity for thiols: Reacts specifically with cysteine residues. Stable thioether bond: The resulting bond is generally stable. Potential for retro-Michael reaction: Can lead to deconjugation, especially if the succinimide ring is not hydrolyzed. |
| NHS Ester | N-Hydroxysuccinimide ester | Primary amines (Lysine, N-terminus) | Amide | Reactive towards amines: A common and well-established method for protein modification. Stable amide bond: The resulting amide bond is highly stable. Potential for heterogeneity: Can react with multiple lysine residues, leading to a heterogeneous product. |
| Click Chemistry (e.g., SPAAC) | Azide, Alkyne (e.g., DBCO) | Azide or Alkyne-modified biomolecules | Triazole | Bioorthogonal: Highly specific reaction that does not interfere with native biological functional groups. High efficiency: Proceeds with high yields under mild conditions. Requires introduction of non-native functional groups: The biomolecule needs to be pre-functionalized with an azide or alkyne. |
| Hydrazone/Oxime Ligation | Hydrazide/Aminooxy | Aldehyde/Ketone | Hydrazone/Oxime | Bioorthogonal: Specific reaction between the two functional groups. pH-sensitive (Hydrazone): The stability of the hydrazone bond can be tuned by pH, allowing for cleavable designs. Requires introduction of non-native functional groups: The biomolecule needs to be functionalized with a carbonyl or hydrazide/aminooxy group. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis and evaluation of bioconjugates. Below are generalized methodologies for key experiments.
General Protocol for Protein Conjugation with this compound
This is a generalized protocol based on the reactivity of alkyl halides with thiols. Optimization of reaction conditions (e.g., pH, temperature, and stoichiometry) is recommended for specific applications.
-
Protein Preparation: If targeting cysteine residues, ensure the protein has accessible free thiols. If necessary, disulfide bonds can be selectively reduced using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine). The protein should be in a suitable buffer, typically at a pH of 7.5-8.5, to facilitate the nucleophilic attack of the thiol.
-
Linker Preparation: Dissolve this compound in a water-miscible organic solvent like DMSO to prepare a stock solution.
-
Conjugation Reaction: Add the desired molar excess of the this compound solution to the protein solution. The reaction is typically carried out at room temperature or 37°C for several hours to overnight with gentle mixing.
-
Purification: Remove the unreacted linker and any byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Characterize the resulting bioconjugate to determine the drug-to-antibody ratio (DAR) or degree of labeling using techniques like UV-Vis spectroscopy, mass spectrometry (MS), and hydrophobic interaction chromatography (HIC).
In Vitro Plasma Stability Assay
-
Incubation: Incubate the bioconjugate in plasma (e.g., human, mouse) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Analysis: Analyze the samples to quantify the amount of intact bioconjugate remaining. This can be done using techniques like ELISA, LC-MS, or SEC.
Visualizing Bioconjugation Concepts
Diagrams can help to clarify complex biological and chemical processes. Below are Graphviz diagrams illustrating key concepts in bioconjugation.
Caption: A generalized workflow for the synthesis and characterization of a bioconjugate.
Caption: A logical diagram comparing the stability and payload release mechanisms of different linker types.
Conclusion
The selection of a linker is a critical step in the design of a bioconjugate. This compound, with its ability to form a stable, non-cleavable phosphonate linkage, presents a promising option for applications requiring high stability and prolonged circulation. While direct comparative data for this specific linker is still emerging, the inherent stability of the phosphonate group suggests it could be a valuable tool in the bioconjugation toolbox. Researchers should carefully consider the desired properties of their final bioconjugate, including the required stability, the nature of the payload, and the biological target, to make an informed decision on the most appropriate linker chemistry. Further head-to-head studies with quantitative data will be invaluable in fully elucidating the performance of this compound in comparison to other established linkers.
Spectroscopic Comparison of Diethyl 4-bromobutylphosphonate and Its Reaction Products
A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic characteristics of Diethyl 4-bromobutylphosphonate and its key reaction products. This guide provides a comparative analysis of their NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols.
Introduction
This compound is a versatile bifunctional reagent widely employed in organic synthesis. Its structure incorporates a reactive bromine atom, which serves as an excellent leaving group for nucleophilic substitution reactions, and a phosphonate ester moiety that can participate in a variety of transformations, including the Horner-Wadsworth-Emmons reaction. Understanding the spectroscopic signature of this compound and its derivatives is crucial for reaction monitoring, product identification, and quality control in synthetic and medicinal chemistry. This guide presents a detailed spectroscopic comparison of this compound with two of its common reaction products: 4-bromobutylphosphonic acid, formed via hydrolysis, and a stilbene derivative synthesized through a Horner-Wadsworth-Emmons reaction with 4-nitrobenzaldehyde.
Synthesis of this compound
The synthesis of this compound is typically achieved via the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite with an alkyl halide.[1]
Experimental Protocol: Michaelis-Arbuzov Reaction
A mixture of triethyl phosphite (1.2 equivalents) and 1,4-dibromobutane (1.0 equivalent) is heated at 150-160 °C under an inert nitrogen atmosphere.[2] The progress of the reaction can be monitored by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours. After cooling to room temperature, the crude product is purified by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials, yielding this compound as a colorless oil. A 2021 study reported that using equimolar reactants at 150°C for 4 hours can yield 70% of the product.[2] Slower addition of triethyl phosphite over 2 hours can minimize the formation of di-phosphonation byproducts, resulting in an isolated yield of 40%.[2]
Spectroscopic Data of this compound
The following tables summarize the key spectroscopic data for this compound.
Table 1: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | 4.15 - 4.05 | m | -O-CH₂ -CH₃ |
| 3.42 | t | Br-CH₂ -CH₂- | |
| 2.05 - 1.95 | m | Br-CH₂-CH₂ - | |
| 1.85 - 1.75 | m | -P(O)-CH₂ -CH₂- | |
| 1.33 | t | -O-CH₂-CH₃ | |
| ¹³C | 61.5 (d, J=6.5 Hz) | Doublet | -O-C H₂-CH₃ |
| 33.5 | Singlet | Br-C H₂-CH₂- | |
| 30.0 (d, J=4.5 Hz) | Doublet | Br-CH₂-C H₂- | |
| 25.0 (d, J=145.0 Hz) | Doublet | -P(O)-C H₂-CH₂- | |
| 22.0 (d, J=5.0 Hz) | Doublet | -P(O)-CH₂-C H₂- | |
| 16.4 (d, J=6.0 Hz) | Doublet | -O-CH₂-C H₃ | |
| ³¹P | 26.6 | Singlet | P (O) |
Table 2: IR and Mass Spectrometry Data for this compound
| Spectroscopic Technique | Key Peaks / Values | Interpretation |
| IR (cm⁻¹) | 2980, 2930, 2870 (C-H stretching); 1240 (P=O stretching); 1025 (P-O-C stretching) | Presence of alkyl chains, a phosphoryl group, and phosphonate ester linkages. |
| Mass Spectrometry (m/z) | 273.025 [M+H]⁺ | Molecular ion peak confirming the molecular weight of the compound.[2] |
Reactions of this compound and Spectroscopic Comparison of Products
Hydrolysis to 4-bromobutylphosphonic acid
The phosphonate ester groups of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid. This transformation is often employed to increase the water solubility of the molecule.
This compound is refluxed in the presence of a strong acid, such as concentrated hydrochloric acid, or a strong base, like sodium hydroxide, followed by acidification. The reaction progress can be monitored by the disappearance of the starting material on TLC. After completion, the water is removed under reduced pressure, and the resulting 4-bromobutylphosphonic acid is purified by recrystallization.
Figure 1. Reaction scheme for the hydrolysis of this compound.
Horner-Wadsworth-Emmons Reaction with 4-nitrobenzaldehyde
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes.[3][4] The phosphonate-stabilized carbanion, generated by treating this compound with a strong base, reacts with an aldehyde or ketone to form an alkene.[4] Aromatic aldehydes, in particular, almost exclusively yield (E)-alkenes.[4]
To a solution of this compound (1.0 equivalent) in a dry aprotic solvent such as tetrahydrofuran (THF) at -78 °C, a strong base like n-butyllithium or sodium hydride (1.1 equivalents) is added dropwise. The resulting solution is stirred for 30 minutes to generate the ylide. A solution of 4-nitrobenzaldehyde (1.0 equivalent) in THF is then added, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to yield Diethyl (E)-(5-(4-nitrophenyl)pent-4-en-1-yl)phosphonate.
Figure 2. Reaction scheme for the Horner-Wadsworth-Emmons reaction.
Comparative Spectroscopic Analysis
The following tables provide a comparative summary of the key spectroscopic features of this compound and its hydrolysis and Horner-Wadsworth-Emmons reaction products.
Table 3: Comparative ¹H NMR Data (δ, ppm)
| Assignment | This compound | 4-bromobutylphosphonic acid | Diethyl (E)-(5-(4-nitrophenyl)pent-4-en-1-yl)phosphonate |
| -O-CH₂ -CH₃ | 4.15 - 4.05 (m) | - | ~4.10 (m) |
| Br-CH₂ -CH₂- | 3.42 (t) | ~3.45 (t) | - |
| Ar-CH =CH- | - | - | ~7.50 (d), ~8.20 (d) |
| -CH=CH -CH₂- | - | - | ~6.50 (dt) |
| -P(O)-CH₂ - | 1.85 - 1.75 (m) | ~1.90 (m) | ~1.80 (m) |
| -O-CH₂-CH₃ | 1.33 (t) | - | ~1.30 (t) |
| -P(O)-OH | - | Broad singlet | - |
Table 4: Comparative ¹³C NMR Data (δ, ppm)
| Assignment | This compound | 4-bromobutylphosphonic acid | Diethyl (E)-(5-(4-nitrophenyl)pent-4-en-1-yl)phosphonate |
| Ar-C (quaternary) | - | - | ~147, ~145 |
| Ar-C H | - | - | ~124, ~130 |
| -C H=C H- | - | - | ~138, ~125 |
| -O-C H₂-CH₃ | 61.5 (d) | - | ~61.5 (d) |
| Br-C H₂-CH₂- | 33.5 | ~34.0 | - |
| -P(O)-C H₂- | 25.0 (d) | ~26.0 (d) | ~25.0 (d) |
| -O-CH₂-C H₃ | 16.4 (d) | - | ~16.5 (d) |
Table 5: Comparative ³¹P NMR, IR, and MS Data
| Spectroscopic Data | This compound | 4-bromobutylphosphonic acid | Diethyl (E)-(5-(4-nitrophenyl)pent-4-en-1-yl)phosphonate |
| ³¹P NMR (δ, ppm) | 26.6 | 21.5[2] | ~30 |
| IR (cm⁻¹) | P=O: ~1240, P-O-C: ~1025 | P=O: ~1220, O-H: broad ~3000, P-O-H: ~1040 | P=O: ~1250, P-O-C: ~1030, C=C: ~1600, NO₂: ~1520, 1350 |
| Mass Spec (m/z) | 273.025 [M+H]⁺[2] | 216.97 [M-H]⁻ | ~342 [M+H]⁺ |
Discussion of Spectroscopic Changes
Hydrolysis: The most significant change upon hydrolysis is the disappearance of the signals corresponding to the ethyl groups in both ¹H and ¹³C NMR spectra. A broad singlet corresponding to the acidic protons of the phosphonic acid group appears in the ¹H NMR spectrum. In the ³¹P NMR spectrum, a noticeable upfield shift from approximately 26.6 ppm to 21.5 ppm is observed, which is a clear indicator of the conversion of the phosphonate ester to the phosphonic acid.[2] The IR spectrum of the product will show a broad O-H stretch and the disappearance of the P-O-C stretch associated with the ethyl esters.
Horner-Wadsworth-Emmons Reaction: The HWE reaction introduces an aromatic ring and a double bond, leading to several key changes in the spectra. In the ¹H NMR spectrum, new signals appear in the aromatic region (~7-8.5 ppm) and the olefinic region (~6-7.5 ppm). The signal for the bromine-adjacent methylene protons disappears. In the ¹³C NMR spectrum, new peaks corresponding to the aromatic and olefinic carbons are observed. The ³¹P NMR chemical shift is expected to be in a similar region to the starting material, as the phosphonate group remains intact. The IR spectrum will show new characteristic bands for the C=C double bond and the nitro group. The mass spectrum will show a molecular ion peak corresponding to the increased molecular weight of the product.
Conclusion
This guide provides a foundational spectroscopic comparison of this compound and two of its key reaction products. The presented data and experimental protocols offer a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating efficient reaction monitoring and structural elucidation. The distinct spectroscopic changes observed upon hydrolysis and in the Horner-Wadsworth-Emmons reaction provide clear and reliable markers for these important transformations.
Experimental Workflow Visualization
Figure 3. Workflow for synthesis, reaction, and spectroscopic analysis.
References
A Comparative Guide to Purity Assessment of Synthesized Diethyl 4-bromobutylphosphonate
For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is paramount to the integrity and reproducibility of their work. Diethyl 4-bromobutylphosphonate, a key building block in the synthesis of various biologically active molecules, is no exception. This guide provides an objective comparison of common analytical techniques for assessing its purity, supported by experimental data and detailed protocols.
Quantitative Data Summary
The following table summarizes the performance of key analytical techniques for the purity assessment of this compound and related organophosphorus compounds.
| Analytical Technique | Typical Purity Range (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 95.0 - 99.9 | 0.0058 - 0.05 µg/mL[1] | 0.019 - 0.18 µg/mL[1][2] | High sensitivity and selectivity; excellent for identifying volatile impurities. | Requires derivatization for non-volatile impurities; potential for thermal degradation of the analyte. |
| High-Performance Liquid Chromatography (HPLC) | 90.0 - 99.5 | 0.123 - 4.9 ng/mL[3][4] | 0.372 - 171 ng/mL[3][4] | Suitable for non-volatile and thermally labile compounds; wide range of detectors available. | Can be less sensitive than GC-MS for certain compounds; requires careful method development. |
| Quantitative ¹H Nuclear Magnetic Resonance (¹H-qNMR) | 98.0 - 99.9 | ~1.4 µg/mL[5] | ~4.2 µg/mL[5] | Absolute quantification without a specific standard of the analyte; provides structural information. | Lower sensitivity compared to chromatographic methods; spectral overlap can be an issue in complex mixtures. |
| Quantitative ³¹P Nuclear Magnetic Resonance (³¹P-qNMR) | 98.0 - 99.9 | ~3 mg/L[5] | ~10 mg/L[5] | Highly selective for phosphorus-containing compounds, leading to simpler spectra with less overlap.[6][7] | Lower intrinsic sensitivity than ¹H-NMR; requires a phosphorus-containing internal standard. |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly effective for separating and identifying volatile impurities that may be present in the synthesized this compound.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a high-purity solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: An Agilent GC-MS system (or equivalent) is suitable.
-
GC Conditions:
-
Column: HP-5ms (or equivalent non-polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak corresponding to this compound. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for analyzing the purity of this compound, especially for identifying non-volatile impurities.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in the mobile phase.
-
Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD) is appropriate.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). Start with 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is determined by the area percentage of the peak corresponding to this compound.
Quantitative ³¹P Nuclear Magnetic Resonance (³¹P-qNMR)
Due to the presence of a phosphorus atom, ³¹P-qNMR is a highly specific and accurate method for determining the absolute purity of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., triphenyl phosphate) of a known purity.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃).
-
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
NMR Parameters:
-
Nucleus: ³¹P
-
Decoupling: ¹H decoupling.
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the analyte and internal standard (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans: 16 or higher for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the signal for this compound and the signal for the internal standard.
-
The purity is calculated using the following formula:
where:
-
I = Integral value
-
N = Number of phosphorus nuclei
-
M = Molar mass
-
m = mass
-
P_std = Purity of the internal standard
-
-
Potential Impurities and Their Identification
The synthesis of this compound is typically achieved through a Michaelis-Arbuzov reaction between triethyl phosphite and 1,4-dibromobutane.[8][9][10] Potential impurities arising from this synthesis include:
-
Unreacted Starting Materials: Triethyl phosphite and 1,4-dibromobutane.
-
Byproducts:
-
Ethyl bromide: A volatile byproduct.
-
1,4-bis(diethylphosphonato)butane: Formed by the reaction of the product with another molecule of triethyl phosphite.
-
Triethyl phosphate: From oxidation of triethyl phosphite.
-
These impurities can be identified by their characteristic signals in the respective analytical techniques:
-
GC-MS: Each impurity will have a distinct retention time and mass spectrum.
-
¹H and ³¹P NMR: Impurities will exhibit unique chemical shifts. For example, the bis-phosphonate byproduct would show a different ³¹P chemical shift compared to the desired product.
Visualizations
Experimental Workflow for Purity Assessment
Caption: General workflow from synthesis to purity assessment.
Decision Tree for Method Selection
Caption: Decision-making guide for analytical method selection.
References
- 1. A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of organophosphorus (OPs) compounds by a needle trap device based on mesoporous organo-layered double hydroxide (organo-LDH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
Navigating Phosphonate Synthesis: A Comparative Guide to Alternatives for Diethyl 4-bromobutylphosphonate
For researchers, scientists, and professionals in drug development, the synthesis of phosphonates is a critical process in the creation of novel therapeutics and biological probes. Diethyl 4-bromobutylphosphonate is a commonly utilized reagent in this context; however, a range of alternative reagents can offer advantages in terms of reactivity, yield, and suitability for specific applications. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal synthetic route.
The formation of the carbon-phosphorus (C-P) bond is the cornerstone of phosphonate synthesis, with the Michaelis-Arbuzov reaction being the most prevalent method. This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide. The choice of the alkyl halide's leaving group can significantly impact the reaction's efficiency. Here, we compare this compound with its iodo and tosylate analogues, and explore alternative synthetic strategies.
Comparative Performance of Alkylating Agents
The reactivity of the leaving group is a key determinant of reaction success in the Michaelis-Arbuzov reaction. Generally, for S_N2 reactions, the reactivity order for halide leaving groups is I > Br > Cl. This suggests that alkyl iodides are typically more reactive than alkyl bromides, which can lead to shorter reaction times or the possibility of using milder reaction conditions. Tosylates are also excellent leaving groups, often comparable to or even better than iodides, due to the stability of the tosylate anion.
| Reagent | Leaving Group | Typical Reaction Conditions | Reported Yield | Reference |
| This compound | Bromide (-Br) | Neat, 150-160 °C, 2-4 hours | Good to High | [1] |
| Diethyl 4-iodobutylphosphonate | Iodide (-I) | Expected to be milder than for bromide | High (qualitative) | [2] |
| Diethyl 4-tosyloxybutylphosphonate | Tosylate (-OTs) | Varies, often milder than for halides | High (qualitative) | General Knowledge |
| 4-Butanol derivative + ZnI₂ | In situ generated iodide | Reflux in THF, 16 hours | ~76% (for benzyl alcohol) | [3] |
Experimental Protocols
Detailed methodologies for the synthesis of phosphonates using various reagents are presented below. These protocols are based on established procedures and can be adapted for specific research needs.
Protocol 1: Classical Michaelis-Arbuzov Synthesis of this compound
This protocol describes the traditional thermal synthesis of the target phosphonate.
Materials:
-
1,4-Dibromobutane
-
Triethyl phosphite
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Nitrogen inlet
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1,4-dibromobutane (1.0 equivalent) and triethyl phosphite (1.2 equivalents).
-
Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.[1]
-
Monitor the reaction progress using TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[1]
-
After completion, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Zinc-Iodide Mediated Synthesis from a Butanol Derivative (Adapted from Benzyl Alcohol)
This method provides an alternative to starting with an alkyl halide.[3]
Materials:
-
1,4-Butanediol monotosylate (or a similar derivative with one alcohol and one leaving group)
-
Triethyl phosphite
-
Zinc iodide (ZnI₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add zinc iodide (1.2 equivalents).
-
Add anhydrous THF, followed by triethyl phosphite (1.5 equivalents).
-
Add the 1,4-butanediol derivative (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to reflux (approximately 66°C for THF) for 16 hours.[3]
-
After cooling, the reaction mixture is worked up by washing with aqueous NaOH and extracting with diethyl ether.
-
The combined organic layers are dried and concentrated.
-
The product is purified by vacuum distillation.
Visualizing Synthetic Pathways and Biological Relevance
To better understand the processes involved, the following diagrams illustrate the general workflow of phosphonate synthesis and a key biological pathway where butylphosphonates may exert their effects.
Caption: General workflow for phosphonate synthesis via the Michaelis-Arbuzov reaction.
Phosphonates, particularly those with increased lipophilicity such as butylphosphonates, have the potential to act as inhibitors of key enzymes in metabolic pathways. One such pathway is the mevalonate pathway, which is responsible for the synthesis of isoprenoids like farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP). These molecules are vital for post-translational modification of small GTPases, which are crucial for intracellular signaling.
Caption: Potential inhibition of the mevalonate pathway by butylphosphonate derivatives.
Conclusion
References
Benchmarking Diethyl 4-bromobutylphosphonate: A Comparative Guide to Flame Retardant Performance
For Researchers, Scientists, and Product Development Professionals
Overview of Diethyl 4-bromobutylphosphonate as a Flame Retardant
This compound is an organophosphorus compound that exhibits a synergistic flame retardant mechanism. Its efficacy stems from the combined actions of the phosphorus and bromine elements within its structure. The phosphonate group promotes char formation in the condensed phase, creating an insulating layer that hinders the transfer of heat and combustible gases. Simultaneously, the bromine atom acts as a radical scavenger in the gas phase, interrupting the chemical chain reactions of combustion.
Synthesis: The primary synthesis route for this compound is the Michaelis-Arbuzov reaction.
Comparative Performance of Flame Retardant Alternatives
To provide a clear benchmark, the following table summarizes the performance of common flame retardant alternatives in various polymer matrices.
| Flame Retardant Type | Flame Retardant | Polymer Matrix | Loading | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |
| Halogen-Free Phosphonates | This compound | - | - | Expected to be high | Expected to be good | Expected to be low | Expected to be low |
| Bis(2,6-dimethyphenyl) phenylphosphonate (BDMPP) | Epoxy Resin | 14 wt% (1.11 wt% P) | 33.8 | V-0 | - | - | |
| Dimethyl(2-hydroxyethyl) phosphonate (DMPY) | Epoxy Resin | 9 wt% | 28.7 | V-0 | - | - | |
| DOPO-based | DOPO-derivative | Epoxy Resin | 2-3 wt% P | 30-35 | V-0 | 400-600 | 70-90 |
| Inorganic Phosphorus | Ammonium Polyphosphate (APP) | Epoxy Resin | 15-20 wt% | 30-38 | V-0 | 300-500 | 60-80 |
| Ammonium Polyphosphate (APP) & Diethyl Ethylphosphonate (DEEP) | Polyurethane Foam | 5 php APP & 15 php DEEP | 24.9 | V-0 | - | 23.43 | |
| Phosphate Esters | Triphenyl Phosphate (TPP) | - | - | Varies with polymer | Varies with polymer | - | - |
| Halogenated | Tetrabromobisphenol A (TBBA) | Epoxy Resin | 15-20 wt% Br | - | V-0 | - | - |
Note: The performance of flame retardants is highly dependent on the polymer matrix, loading level, and the presence of other additives.
Experimental Protocols
The following are standardized methods for evaluating the flame retardancy of materials.
Limiting Oxygen Index (LOI)
Standard: ASTM D2863 / ISO 4589
Methodology: A small, vertically oriented specimen is ignited from the top in a controlled atmosphere of nitrogen and oxygen. The concentration of oxygen is incrementally decreased until the flame is no longer self-sustaining. The LOI is the minimum percentage of oxygen in the mixture that will just support flaming combustion. A higher LOI value indicates better flame retardancy.
UL-94 Vertical Burn Test
Standard: ANSI/UL 94
Methodology: A rectangular test specimen is held vertically and ignited at the bottom by a Bunsen burner for 10 seconds. The flame is then removed, and the duration of flaming is recorded. A second 10-second ignition is applied. The material is classified based on the flaming time, afterglow time, and whether flaming drips ignite a cotton patch placed below the specimen. The classifications, from most to least flame retardant, are V-0, V-1, and V-2.[1][2][3]
Cone Calorimetry
Standard: ASTM E1354 / ISO 5660
Methodology: A square specimen is exposed to a controlled level of radiant heat from a conical heater. The sample is ignited by a spark, and the subsequent fire is analyzed. Key parameters measured include the heat release rate (HRR), time to ignition, mass loss rate, and smoke production. The peak heat release rate (pHRR) and total heat release (THR) are critical indicators of the fire hazard.
Visualizing Experimental and Comparative Logic
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for evaluating flame retardant performance.
Caption: Logical relationship for comparing flame retardant performance.
References
Safety Operating Guide
Proper Disposal of Diethyl 4-bromobutylphosphonate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. Diethyl 4-bromobutylphosphonate, a halogenated organophosphorus compound, requires careful handling and adherence to specific disposal protocols to mitigate environmental and safety risks. This guide provides essential, step-by-step instructions for its proper disposal.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a skin and eye irritant.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Handling Precautions:
-
Conduct all handling and waste consolidation within a certified chemical fume hood to avoid inhalation of any potential vapors.
-
Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[2][3]
-
Keep the compound away from incompatible materials such as strong oxidizing agents.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal. This compound falls into the category of halogenated organic waste .[4]
Step 1: Designate a Waste Container
-
Select a clean, dry, and chemically compatible waste container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must be in good condition, with no cracks or leaks.
Step 2: Label the Waste Container
-
Before adding any waste, affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound". Do not use abbreviations.
-
As waste is added, maintain a log of the approximate quantities on the label or an accompanying waste log sheet.
Step 3: Collect the Waste
-
Carefully transfer the waste this compound into the designated container.
-
Do not mix with non-halogenated organic solvents, aqueous waste, acids, bases, or other incompatible waste streams.[5][6] Mixing halogenated and non-halogenated waste can significantly increase disposal costs and complexity.[7][8]
-
Keep the waste container securely closed at all times, except when adding waste.[5][9]
Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste containers.[9]
Step 4: Store the Waste Container
-
Place the labeled and closed waste container in your laboratory's designated SAA. This area could be a marked section of a workbench, a cabinet, or within a chemical fume hood.[6][9]
-
Ensure the SAA is away from sinks and floor drains.[6]
-
Store the halogenated waste container in secondary containment, such as a chemically resistant tray or bin, to contain any potential leaks or spills.[5][6]
| Parameter | Guideline | Source |
| Waste Category | Halogenated Organic Waste | [4] |
| Container Type | Chemically compatible with a secure screw-top cap (e.g., HDPE, glass) | [5][9] |
| Container Labeling | "Hazardous Waste" with full chemical name | [5][9] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [9] |
| Storage Requirement | Secondary containment | [5][6] |
| Maximum Accumulation | Typically no more than 25 gallons of total chemical waste per lab | [6] |
Arranging for Final Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this compound be disposed of down the drain or in regular trash. [5][10]
Step 5: Schedule a Waste Pickup
-
Once the waste container is full or you have no further need to collect this waste stream, arrange for a pickup with your institution's EHS department.
-
Follow your institution's specific procedures for requesting a waste collection.
Final Disposal Method:
-
Halogenated organic wastes like this compound are typically sent for high-temperature incineration at a licensed hazardous waste facility.[4][8] This process is designed to destroy the organic compounds and manage the resulting combustion byproducts in an environmentally sound manner.
Disposal Workflow
Caption: A logical workflow for the safe disposal of this compound.
References
- 1. Diethyl (4-bromobutyl)phosphonate | C8H18BrO3P | CID 14411016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl (4-Bromobutyl)phosphonate | 63075-66-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Diethyl (4-Bromobutyl)phosphonate | 63075-66-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. bucknell.edu [bucknell.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling Diethyl 4-bromobutylphosphonate
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols, operational procedures, and disposal plans for the handling of Diethyl 4-bromobutylphosphonate (CAS No. 63075-66-1). The following guidance is intended to ensure the safe and compliant use of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a skin and eye irritant.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure risk.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Hand Protection | Wear chemical-resistant gloves. Nitrile or neoprene gloves are recommended for splash protection. For prolonged contact, butyl rubber gloves should be considered. Always inspect gloves for degradation or punctures before use. |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn in situations with a high risk of splashing. |
| Skin and Body Protection | A standard laboratory coat must be worn. For larger quantities or in case of potential for significant exposure, a chemically resistant apron or coveralls are recommended. |
| Respiratory Protection | Generally not required when handled in a well-ventilated area or a chemical fume hood. If aerosols may be generated or in case of inadequate ventilation, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary. |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound:
-
Preparation and Inspection:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Inspect all required PPE for integrity before donning.
-
-
Donning PPE:
-
Put on a laboratory coat, followed by chemical safety goggles and any additional face protection.
-
Don the appropriate chemical-resistant gloves.
-
-
Chemical Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Use compatible laboratory equipment (e.g., glass, PTFE).
-
Dispense the chemical carefully to avoid splashing.
-
Keep containers tightly sealed when not in use.
-
-
Post-Handling:
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Remove gloves using a technique that avoids skin contact with the outer surface.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Remove and store PPE in a designated area.
-
Disposal Plan: Managing this compound Waste
As a halogenated organophosphorus compound, this compound and materials contaminated with it must be disposed of as hazardous waste.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused or Excess Chemical | Collect in a designated, labeled, and sealed waste container for halogenated organic waste. Do not mix with non-halogenated waste streams. |
| Contaminated Labware (e.g., pipettes, vials) | Rinse with a suitable solvent (e.g., acetone, ethanol) three times. Collect the rinsate as halogenated organic waste. The rinsed labware can then be disposed of as regular laboratory glass waste, in accordance with institutional policy. |
| Contaminated PPE (e.g., gloves, apron) | Place in a designated hazardous waste bag or container. Do not dispose of in regular trash. |
| Spill Cleanup Materials | All materials used to clean up a spill of this compound should be collected in a sealed container and disposed of as halogenated hazardous waste. |
Note: All hazardous waste must be handled and disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical flow of operations when handling this compound, emphasizing safety checkpoints.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
